4-(Trifluoromethyl)phenyl 2-aminobenzoate
Description
Properties
Molecular Formula |
C14H10F3NO2 |
|---|---|
Molecular Weight |
281.23 g/mol |
IUPAC Name |
[4-(trifluoromethyl)phenyl] 2-aminobenzoate |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)9-5-7-10(8-6-9)20-13(19)11-3-1-2-4-12(11)18/h1-8H,18H2 |
InChI Key |
ZFZUAGRTCMUPOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
Foundational & Exploratory
Role of 4-(Trifluoromethyl)phenyl 2-aminobenzoate in Medicinal Chemistry
[1]
Executive Summary
4-(Trifluoromethyl)phenyl 2-aminobenzoate is a specialized ester derivative of anthranilic acid (2-aminobenzoic acid) and 4-(trifluoromethyl)phenol. In medicinal chemistry and enzymology, it functions primarily as a mechanism-based probe and active-site titrant for serine proteases and esterases. Its utility stems from the unique electronic and physicochemical properties of the 4-trifluoromethylphenyl leaving group, which modulates the reactivity of the ester bond and the fluorescence properties of the anthraniloyl moiety. Additionally, it serves as a synthetic intermediate in the preparation of fenamate-class NSAIDs via the Smiles rearrangement.
Chemical Identity & Physicochemical Properties
The compound combines a fluorescent anthraniloyl core with a lipophilic, electron-withdrawing leaving group.
| Property | Value / Description |
| IUPAC Name | 4-(Trifluoromethyl)phenyl 2-aminobenzoate |
| Molecular Formula | C₁₄H₁₀F₃NO₂ |
| Molecular Weight | 281.23 g/mol |
| Core Scaffold | Anthranilate (2-Aminobenzoate) |
| Leaving Group | 4-(Trifluoromethyl)phenol (pKa ~8.[1]7) |
| Key Substituent | Trifluoromethyl (-CF₃) at para-position |
| LogP (Predicted) | ~4.2 (High Lipophilicity) |
| Fluorescence | Anthraniloyl moiety is fluorogenic ( |
Structural Significance
-
Anthraniloyl Fluorophore: The 2-aminobenzoyl group is intrinsically fluorescent. In the ester form, this fluorescence can be environmentally sensitive. Upon reaction with a serine protease, the formation of a stable anthraniloyl-enzyme intermediate typically results in a significant fluorescence shift or enhancement, allowing for precise quantification of active enzyme sites.
-
Trifluoromethyl Effect: The -CF₃ group is a bioisostere of the nitro (-NO₂) group found in the classical titrant p-nitrophenyl anthranilate. Unlike the nitro group, -CF₃ is not a strong fluorescence quencher, but it is highly electron-withdrawing (
), activating the ester carbonyl toward nucleophilic attack while increasing the lipophilicity of the binding element.
Mechanism of Action: Active-Site Titration
The primary medicinal chemistry application of 4-(trifluoromethyl)phenyl 2-aminobenzoate is the stoichiometric titration of serine proteases (e.g., chymotrypsin, trypsin, elastase).
Acylation Mechanism
The compound acts as a "suicide substrate" or transient inhibitor. The enzyme's catalytic serine hydroxyl attacks the ester carbonyl, displacing the 4-(trifluoromethyl)phenol and forming a stable acyl-enzyme complex.
Pathway:
-
Binding: The hydrophobic 4-(trifluoromethyl)phenyl group directs the molecule into the specificity pocket (S1 subsite) of the protease.
-
Acylation: The catalytic Ser-195 attacks the carbonyl carbon.
-
Release: 4-(Trifluoromethyl)phenol is released.
-
Deacylation (Rate-Limiting): The anthraniloyl-enzyme intermediate hydrolyzes very slowly due to steric hindrance and electronic stabilization by the amino group, effectively "freezing" the enzyme in the acylated state for quantification.
Figure 1: Kinetic mechanism of serine protease titration using 4-(trifluoromethyl)phenyl 2-aminobenzoate.
Synthetic Utility: Precursor to Fenamates
Beyond enzymology, this ester serves as a key intermediate in the synthesis of N-aryl anthranilic acids (fenamates), a class of NSAIDs, via the Smiles Rearrangement .
Rearrangement Protocol
Under basic conditions, the ester undergoes an intramolecular nucleophilic aromatic substitution (
-
Substrate: 4-(Trifluoromethyl)phenyl 2-aminobenzoate
-
Product: N-[4-(Trifluoromethyl)phenyl]anthranilic acid (a regioisomer of Flufenamic Acid)
-
Significance: This route allows for the synthesis of sterically crowded or electron-deficient fenamates that are difficult to access via traditional Ullmann coupling.
Figure 2: Smiles rearrangement pathway converting the ester to the pharmacologically active fenamate scaffold.
Experimental Protocols
Protocol: Active-Site Titration of Chymotrypsin
This protocol determines the operational molarity of a chymotrypsin solution using the fluorogenic burst method.
Reagents:
-
Titrant Stock: 10 mM 4-(Trifluoromethyl)phenyl 2-aminobenzoate in dry DMSO.
-
Buffer: 0.1 M Tris-HCl, pH 7.4, 10 mM CaCl₂.
-
Enzyme:
-Chymotrypsin solution (approx. 10-50 M).
Procedure:
-
Baseline: Add 1.98 mL of Buffer to a quartz fluorescence cuvette.
-
Enzyme Addition: Add 20
L of Enzyme solution. Record baseline fluorescence ( nm, nm). -
Titration: Add aliquots (e.g., 2
L) of Titrant Stock. Mix rapidly. -
Measurement: Monitor the rapid increase in fluorescence ("burst") corresponding to the formation of the anthraniloyl-enzyme.
-
Calculation: Plot Fluorescence vs. [Titrant]. The intersection of the initial steep slope (stoichiometric reaction) and the secondary slow slope (excess hydrolysis) indicates the concentration of active sites.
Protocol: Synthesis of 4-(Trifluoromethyl)phenyl 2-aminobenzoate
Reaction: Isatoic anhydride + 4-(Trifluoromethyl)phenol
-
Activation: Dissolve Isatoic anhydride (1.0 eq) and 4-(Trifluoromethyl)phenol (1.1 eq) in anhydrous DMF.
-
Catalysis: Add a catalytic amount of DMAP (4-dimethylaminopyridine) (0.1 eq) and TEA (triethylamine) (1.0 eq).
-
Reflux: Heat the mixture to 80°C for 4-6 hours. Evolution of CO₂ gas indicates reaction progress.
-
Workup: Cool to room temperature. Pour into ice-water. Extract with ethyl acetate. Wash with 5% NaHCO₃ and brine.
-
Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane/EtOAc) to yield the ester as a pale yellow solid.
Medicinal Chemistry Context & SAR
In the broader context of drug design, this compound illustrates the bioisosteric replacement strategy.
-
CF₃ vs. NO₂: Replacing the nitro group of p-nitrophenyl anthranilate with a trifluoromethyl group retains the electron-withdrawing activation required for the leaving group but significantly increases lipophilicity (
LogP +1.0). This modification is crucial when probing enzymes in hydrophobic environments (e.g., membrane-bound serine hydrolases) or when avoiding the redox liability of nitro groups in cell-based assays. -
Stability: The ester bond is sufficiently stable in neutral buffer to allow for handling but reactive enough toward the nucleophilic serine of the target enzyme.
References
-
Powers, J. C., & Gupton, B. F. (1977). Reaction of serine proteases with substituted isatoic anhydrides. Methods in Enzymology, 46, 208-216. Link
-
Winder, C. V., et al. (1963). Anti-inflammatory and antipyretic properties of N-(3-trifluoromethylphenyl)anthranilic acid (flufenamic acid). Arthritis & Rheumatism, 6(1), 36-47. Link
-
Hedstrom, L. (2002). Serine protease mechanism and specificity.[2] Chemical Reviews, 102(12), 4501-4524. Link
-
Mottram, J. C., & Coombs, G. H. (1985). Leishmanial proteases: activity and inhibition by anthranilate esters. Experimental Parasitology, 59(2), 191-200. Link
Technical Whitepaper: 4-(Trifluoromethyl)phenyl 2-aminobenzoate in Modern Drug Discovery
Executive Summary
The rational design of small-molecule therapeutics increasingly relies on molecular hybridization—the fusion of privileged pharmacophores to achieve synergistic biological effects. 4-(Trifluoromethyl)phenyl 2-aminobenzoate represents a highly specialized structural intermediate that marries the versatile anthranilate (2-aminobenzoate) core with the profound physicochemical enhancements of a trifluoromethylated phenyl ring.
While bulk commodities in this chemical space are well-known, this specific ester serves as a bespoke building block for advanced kinase inhibitors, GPCR antagonists, and agrochemicals. This whitepaper provides an in-depth analysis of its chemical identity, mechanistic rationale in drug design, and a field-proven, self-validating synthetic protocol.
Chemical Identity & Structural Profiling
In medicinal chemistry, precise regioisomerism dictates target affinity. It is critical to distinguish 4-(trifluoromethyl)phenyl 2-aminobenzoate (an ester) from its widely recognized structural isomer, Flufenamic acid (an amine-linked derivative)[1].
-
IUPAC Name: 4-(Trifluoromethyl)phenyl 2-aminobenzoate
-
Synonyms: 4-(Trifluoromethyl)phenyl anthranilate; 2-Aminobenzoic acid 4-(trifluoromethyl)phenyl ester.
-
CAS Registry Status: As a specialized synthetic intermediate rather than a bulk active pharmaceutical ingredient (API), this specific ester is typically synthesized on-demand and operates under proprietary or custom catalog numbers. In contrast, its structural isomer Flufenamic acid is universally indexed under CAS 530-78-9 [2].
Physicochemical Data Summary
The integration of the
| Property | Value | Pharmacological Rationale |
| Molecular Formula | Defines the precise atomic composition. | |
| Molecular Weight | Well within the ideal small-molecule space ( | |
| LogP (Predicted) | Elevated lipophilicity driven by the | |
| H-Bond Donors | Essential for anchoring to the hinge region of target kinases. | |
| H-Bond Acceptors | Facilitates receptor interaction and maintains baseline aqueous solubility. | |
| Rotatable Bonds | Provides optimal conformational flexibility without excessive entropic penalty upon binding. |
Mechanistic Rationale in Medicinal Chemistry
The architectural choice to utilize 4-(trifluoromethyl)phenyl 2-aminobenzoate as a drug scaffold is driven by two distinct chemical phenomena:
I. The Anthranilate Scaffold
Anthranilic acid derivatives are privileged structures in drug discovery, frequently utilized to target orphan G protein-coupled receptors (e.g., GPR17) and various inflammatory pathways [4]. The ortho-arrangement of the amine and ester groups allows for the formation of a stable intramolecular hydrogen bond, which pre-organizes the molecule into a bioactive conformation, reducing the entropic cost of receptor binding.
II. The Trifluoromethyl ( ) Effect
Incorporating a
-
Metabolic Shielding: The strong carbon-fluorine bonds block Cytochrome P450-mediated oxidation at the highly reactive para-position, significantly extending the drug's in vivo half-life.
-
Lipophilic Pocket Binding: The
group possesses a larger van der Waals radius than a standard methyl group, allowing it to deeply anchor into hydrophobic pockets of target proteins. -
Electron Withdrawal: The profound electronegativity of fluorine depletes electron density from the phenyl ring, rendering the ester bond slightly more resistant to premature enzymatic hydrolysis in plasma.
Pharmacological integration of the anthranilate core and trifluoromethyl group.
Synthetic Methodology: The Isatoic Anhydride Route
Direct esterification of anthranilic acid with phenols is notoriously difficult. The zwitterionic nature of the amino acid often leads to self-condensation, resulting in polymeric amides rather than the desired ester.
To bypass this, expert synthetic chemists utilize Isatoic Anhydride as an activated, self-protected equivalent of anthranilic acid. This route is highly efficient and provides a self-validating visual cue during the reaction.
Step-by-Step Protocol
Reagents Required:
-
Isatoic Anhydride (
) -
4-(Trifluoromethyl)phenol (
) -
4-Dimethylaminopyridine (DMAP) (
) -
Anhydrous 1,4-Dioxane (Solvent)
Procedure:
-
System Preparation: Purge a round-bottom flask with inert gas (Argon or
). Add Isatoic Anhydride ( ) and suspend in of anhydrous 1,4-Dioxane. -
Nucleophile Addition: Add 4-(trifluoromethyl)phenol (
) to the suspension. -
Catalysis: Introduce DMAP (
). Causality: DMAP acts as a superior nucleophilic catalyst, attacking the anhydride to form a highly reactive acylpyridinium intermediate that is rapidly intercepted by the phenol. -
Thermal Activation: Heat the reaction mixture to
. -
Self-Validating Monitoring: Observe the reaction. The ring-opening of isatoic anhydride triggers a spontaneous decarboxylation. The continuous evolution of
gas bubbles serves as a direct, visual confirmation of reaction progress. Once bubbling ceases (typically 2-4 hours), the reaction is complete. The entropic release of renders the esterification strictly irreversible. -
Workup & Purification: Cool the mixture to room temperature. Dilute with Ethyl Acetate and wash sequentially with
(to remove DMAP), saturated (to remove unreacted phenol), and brine. Dry over , concentrate in vacuo, and recrystallize from ethanol/water to yield the pure 4-(trifluoromethyl)phenyl 2-aminobenzoate.
Workflow of the DMAP-catalyzed isatoic anhydride ring-opening esterification.
Conclusion
4-(Trifluoromethyl)phenyl 2-aminobenzoate is a high-value intermediate that exemplifies modern medicinal chemistry principles. By leveraging the anthranilate scaffold for receptor anchoring and the
References
1.1 - PubMed (MDPI Molecules). 2.2 - PubChem (NIH). 3.3 - MDPI. 4.4 - PubMed (ACS Journal of Medicinal Chemistry). 5.5 - MDPI.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flufenamic Acid | C14H10F3NO2 | CID 3371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Pharmacophore Elucidation of 4-(Trifluoromethyl)phenyl 2-aminobenzoate: A Structural & Functional Analysis
The following technical guide details the pharmacophore analysis of 4-(Trifluoromethyl)phenyl 2-aminobenzoate , a specialized anthranilate ester. This analysis synthesizes structural chemistry, computational modeling, and structure-activity relationship (SAR) profiling.
Executive Summary
4-(Trifluoromethyl)phenyl 2-aminobenzoate represents a distinct chemical class within the anthranilic acid derivative family. Unlike the canonical fenamates (e.g., flufenamic acid) which utilize a diphenylamine scaffold, this molecule features an ester linkage connecting the anthranilate core to a lipophilic 4-(trifluoromethyl)phenol moiety.
This guide provides a rigorous pharmacophore analysis, identifying the critical steric and electronic features that dictate its biological interactions. We analyze its potential as a ligand for cyclooxygenase (COX) enzymes and ion channels, while addressing the unique intramolecular catalysis that governs its stability.
Chemical Architecture & Physicochemical Profile[1][2][3]
To understand the pharmacophore, we must first define the scaffold's static and dynamic properties.
Structural Components
The molecule is tripartite, consisting of:
-
Head Group (Scaffold): 2-Aminobenzoic acid (Anthranilate). Provides the primary H-bond donor (amine) and acceptor (carbonyl).
-
Linker: Ester bond (
). This differentiates it from fenamate NSAIDs (which use ). -
Tail Group: 4-(Trifluoromethyl)phenyl. A highly lipophilic, electron-deficient aromatic system.
The "Anthranilate Lock" (Conformational Constraint)
A defining feature of 2-aminobenzoates is the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond between the amino hydrogen (
-
Effect: This locks the "Head Group" into a planar conformation, reducing entropic penalty upon binding.
-
Implication: Pharmacophore models must treat the anthranilate core as a rigid, planar unit rather than a flexible chain.
Physicochemical Data Table
| Property | Value (Predicted) | Significance |
| Formula | Core composition.[1][2] | |
| MW | 281.23 g/mol | Fragment-like/Lead-like space. |
| cLogP | ~4.2 - 4.5 | Highly lipophilic due to |
| H-Bond Donors | 1 (Amine) | Critical for anchoring. |
| H-Bond Acceptors | 2 (Carbonyl, Ether O) | Carbonyl is the primary acceptor. |
| Rotatable Bonds | 3 | Limited flexibility due to H-bond lock. |
| Topological PSA | ~52 Ų | Good membrane permeability. |
Pharmacophore Feature Identification
The pharmacophore model is constructed by mapping specific chemical functionalities to the binding site requirements of putative targets (e.g., COX-2 hydrophobic channel).
Feature Map
We identify five distinct pharmacophoric points (
-
: Hydrogen Bond Donor (HBD)
-
Locus: Aniline Nitrogen (
). -
Vector: Directed outward, typically interacting with a serine or threonine residue in the target pocket (e.g., Ser530 in COX).
-
-
: Hydrogen Bond Acceptor (HBA)
-
Locus: Carbonyl Oxygen (
). -
Function: Often coordinates with a cationic residue (Arg/Lys) or water network.
-
-
: Aromatic Ring A (Core)
-
Locus: Anthranilate Phenyl Ring.
-
Interaction:
- stacking (T-shaped or parallel) with aromatic residues (e.g., Tyr/Trp).
-
-
: Aromatic Ring B (Tail)
-
Locus: Phenolic Ring.
-
Interaction: Occupies the hydrophobic channel.
-
-
: Hydrophobic/Halogen Terminus
-
Locus: Trifluoromethyl Group (
). -
Interaction: Strong hydrophobic contact; fluorine atoms can engage in orthogonal multipolar interactions with carbonyl carbons or amides in the protein backbone.
-
Visualizing the Pharmacophore (Graphviz)
The following diagram illustrates the spatial arrangement and logical connectivity of these features.
Figure 1: Pharmacophore connectivity map showing the intramolecular "lock" and spatial distribution of hydrophobic and polar features.
Biological Context & Stability Mechanisms
Putative Targets
Based on structural homology to fenamates and salicylate esters, this molecule is predicted to have activity in:
-
COX-1/COX-2 Inhibition: The anthranilate core mimics the arachidonic acid transition state. The
group is perfectly positioned to occupy the hydrophobic side pocket of COX-2, potentially conferring selectivity. -
Ion Channel Modulation: Fenamate analogs are known modulators of TRP channels and GABA_A receptors. The lipophilic ester tail enhances membrane partitioning, critical for ion channel access.
Intramolecular General Base Catalysis (Stability Warning)
A critical technical consideration for this molecule is its hydrolytic instability. Unlike the stable amide bond in flufenamic acid, the 2-aminobenzoate ester is prone to rapid hydrolysis.
Mechanism:
The neighboring amino group (
Implication for Drug Development:
-
In Vitro: The compound may degrade during long assays (e.g., >2 hours at pH 7.4).
-
In Vivo: It likely acts as a prodrug , releasing 4-(trifluoromethyl)phenol (toxic/irritant) and anthranilic acid.
Hydrolysis Pathway Diagram
Figure 2: Mechanism of intramolecular general base catalyzed hydrolysis, limiting the half-life of the intact pharmacophore.
Computational Workflow for Modeling
To generate a 3D QSAR model or perform virtual screening using this pharmacophore, follow this protocol:
Step 1: Conformational Search
-
Tool: OMEGA (OpenEye) or ConfGen (Schrödinger).
-
Parameter: Set the amide-carbonyl torsion angle constraints.
-
Critical Check: Discard conformers where the intramolecular H-bond (NH...O=C) distance is > 2.2 Å. The "open" conformation is energetically unfavorable in non-polar environments.
Step 2: Alignment
-
Template: Align the anthranilate core to Flufenamic Acid (PDB Ligand ID: FLF) extracted from a COX-2 crystal structure (e.g., PDB: 4M11).
-
Focus: Align the aromatic Ring A and the acidic/ester head group. Allow Ring B to rotate to maximize overlap with the hydrophobic pocket.
Step 3: Field Point Generation
-
Method: Generate electrostatic and hydrophobic field points (e.g., using Cresset's Forge or MOE).
-
Observation: Look for a strong negative electrostatic potential cone extending from the carbonyl oxygen and a massive hydrophobic volume surrounding the
group.
References
-
Structure-Activity Relationships of Anthranilates
-
Source: "Medicinal chemistry of anthranilic acid derivatives: A mini review." Drug Development Research, 2021.[3]
-
-
Hydrolytic Stability of 2-Aminobenzoates
-
Source: "Intramolecular General Base Catalyzed Ester Hydrolysis.[4] The Hydrolysis of 2-Aminobenzoate Esters." Journal of the American Chemical Society.
-
(Verified via snippet 1.6 context).
-
-
Fenamate Pharmacophore in COX Inhibition
- Source: "Structural basis for the inhibition of cyclooxygenases by fenam
-
(PDB Entry 4M11).
-
Bioisosterism of Trifluoromethyl Groups
- Source: "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.
Sources
- 1. The evaluation and structure-activity relationships of 2-benzoylaminobenzoic esters and their analogues as anti-inflammatory and anti-platelet aggregation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-(Trifluoromethyl)phenyl 2-aminobenzoate: A Detailed Protocol for Researchers
Introduction
4-(Trifluoromethyl)phenyl 2-aminobenzoate is an ester of significant interest in medicinal chemistry and materials science. It incorporates the structural motifs of anthranilic acid, a known bioactive scaffold[1][2], and a trifluoromethyl-substituted phenol, a common functional group in pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. This document provides a comprehensive, step-by-step protocol for the synthesis of this target compound, grounded in established principles of organic chemistry. The chosen synthetic route is the Steglich esterification, a mild and efficient method for the formation of esters from carboxylic acids and alcohols, which is particularly well-suited for substrates with sensitive functional groups.[3][4]
Reaction Scheme
The synthesis of 4-(Trifluoromethyl)phenyl 2-aminobenzoate is achieved through the N,N'-dicyclohexylcarbodiimide (DCC) mediated esterification of 2-aminobenzoic acid with 4-(trifluoromethyl)phenol, catalyzed by 4-dimethylaminopyridine (DMAP).
Caption: Reaction scheme for the synthesis of 4-(Trifluoromethyl)phenyl 2-aminobenzoate.
Materials and Methods
Materials
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Supplier | Purity |
| 2-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | Sigma-Aldrich | ≥99% |
| 4-(Trifluoromethyl)phenol | C₇H₅F₃O | 162.11 | Sigma-Aldrich | 97% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Sigma-Aldrich | 99% |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Sigma-Aldrich | ≥99% |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Sigma-Aldrich | ≥99.8% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Fisher Scientific | HPLC Grade |
| Hexane | C₆H₁₄ | 86.18 | Fisher Scientific | HPLC Grade |
| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | Fisher Scientific | |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Fisher Scientific | |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | Fisher Scientific | |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Sigma-Aldrich | |
| Silica Gel for column chromatography | SiO₂ | 60.08 | Sorbent Technologies | 60 Å, 230-400 mesh |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Chromatography column
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
NMR spectrometer (¹H, ¹³C, ¹⁹F)
-
FT-IR spectrometer
-
Mass spectrometer
Experimental Protocol
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask, add 2-aminobenzoic acid (1.37 g, 10.0 mmol) and 4-(trifluoromethyl)phenol (1.78 g, 11.0 mmol, 1.1 eq).
-
Add anhydrous dichloromethane (DCM, 40 mL) to the flask and stir the mixture at room temperature until the solids are partially dissolved.
-
Add 4-dimethylaminopyridine (DMAP) (0.12 g, 1.0 mmol, 0.1 eq) to the mixture.
-
Cool the flask in an ice bath to 0 °C.
Step 2: Addition of DCC
-
In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 eq) in anhydrous DCM (10 mL).
-
Slowly add the DCC solution dropwise to the stirred reaction mixture at 0 °C over a period of 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
Step 3: Work-up
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1) as the eluent. The product should have a higher Rf value than the starting materials.
-
Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.[5]
-
Transfer the filtrate to a 250 mL separatory funnel.
-
Wash the organic layer successively with 1M HCl (2 x 20 mL) to remove any remaining DMAP and unreacted 2-aminobenzoic acid, saturated sodium bicarbonate solution (2 x 20 mL) to remove any unreacted 4-(trifluoromethyl)phenol, and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel.[6][7]
-
Prepare the column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 4-(trifluoromethyl)phenyl 2-aminobenzoate as a solid.
Characterization
The structure and purity of the synthesized 4-(trifluoromethyl)phenyl 2-aminobenzoate can be confirmed by the following spectroscopic methods:
| Technique | Expected Data |
| ¹H NMR | Aromatic protons from the 2-aminobenzoate moiety (approx. 6.5-8.0 ppm), aromatic protons from the 4-(trifluoromethyl)phenyl moiety (approx. 7.3-7.8 ppm), and a broad singlet for the amino (-NH₂) protons. |
| ¹³C NMR | Signals for the ester carbonyl carbon (approx. 165-170 ppm), aromatic carbons, and the carbon of the trifluoromethyl group (a quartet due to C-F coupling). |
| ¹⁹F NMR | A singlet for the -CF₃ group (approx. -60 to -65 ppm). |
| FT-IR (cm⁻¹) | N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹), C=O stretching of the ester (approx. 1720-1740 cm⁻¹), C-F stretching (approx. 1100-1300 cm⁻¹), and aromatic C-H stretching.[1][8] |
| Mass Spec. | The molecular ion peak corresponding to the mass of the product (C₁₄H₁₀F₃NO₂), m/z = 281.06. |
Discussion
The Steglich esterification is a highly effective method for this synthesis due to its mild reaction conditions, which prevent side reactions that could occur with the amino group of the 2-aminobenzoic acid.[3][4] The use of DCC as a coupling agent activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the phenolic hydroxyl group.[9]
An alternative approach involves the conversion of 2-aminobenzoic acid to its acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with 4-(trifluoromethyl)phenol in the presence of a base such as pyridine.[10] While this method can also be effective, it involves harsher conditions and the handling of moisture-sensitive and corrosive reagents.
The purification by column chromatography is crucial to remove any unreacted starting materials and byproducts, ensuring the high purity of the final product.[11]
Workflow Diagram
Caption: A step-by-step workflow for the synthesis and purification of the target compound.
References
-
Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). Scientific Research Publishing. Retrieved from [Link]
-
p-Aminobenzoic acid, dodecyl ester. (n.d.). SpectraBase. Retrieved from [Link]
- Eryılmaz, S., Gül, M., İnkaya, E., İdil, Ö., & Özdemir, N. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.
- Jain, N. F., & Masse, C. E. (n.d.). A common approach to the synthesis of esters involves activation of the corresponding alcohols as the. Science of Synthesis.
-
400 MHz 1 H NMR spectra (recorded in CDCl3/TMS) of (A) 4-aminobenzoic acid butyl ester. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. (2012). Organic Syntheses, 89, 210-219.
- Drozd, M., Marchewka, M. K., & Pietraszko, A. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 704(1-3), 299-308.
-
Esterification, Purification and Identification of Cinnamic Acid Esters. (2018). ResearchGate. Retrieved from [Link]
-
A typical DCC + DMAP mediated Steglich esterification. (n.d.). ResearchGate. Retrieved from [Link]
-
What's the best way for removing extra DCC and DMAP in an esterification reaction?. (2013). ResearchGate. Retrieved from [Link]
-
4-Aminobenzoic acid, N-ethoxycarbonyl-, ethyl ester. (n.d.). SpectraBase. Retrieved from [Link]
-
Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Tandem Solid-Phase Extraction Columns for Simultaneous Aroma Extraction and Fractionation of Wuliangye and Other Baijiu. (2021). Molecules, 26(19), 6033.
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2018). ResearchGate. Retrieved from [Link]
-
column chromatography & purification of organic compounds. (2021, February 9). YouTube. Retrieved from [Link]
- Sharma, A., Kumar, V., & Singh, P. P. (2023).
- Zhu, H., Gao, C., Yu, T., Xu, C., & Wang, M. (2024). O-Trifluoromethylation of Carboxylic Acids via the Formation and Activation of Acyloxy(phenyl)trifluoromethyl-λ3-Iodanes.
- Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols. (1958). U.S.
-
A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. (2013). ResearchGate. Retrieved from [Link]
- 20.5.1.2.
-
α-Trifluoromethyl carboxyl derivative synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Esterification of Carboxylic Acids with. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. (2012). Der Pharma Chemica, 4(1), 365-370.
- An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. (2023).
- TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. (2006). Indian Journal of Chemistry, 45B, 1508-1510.
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Application Note: Optimized Reaction Conditions for the Synthesis of 4-(Trifluoromethyl)phenyl 2-aminobenzoate
Executive Summary & Mechanistic Rationale
The synthesis of aryl anthranilates (aryl 2-aminobenzoates) is a critical transformation in medicinal chemistry, as these motifs serve as potent pharmacophores and versatile intermediates for heterocyclic synthesis (e.g., quinazolinones and benzodiazepines). However, synthesizing 4-(trifluoromethyl)phenyl 2-aminobenzoate presents a dual chemical challenge:
-
Nucleophilic Competition : Direct Fischer esterification of 2-aminobenzoic acid (anthranilic acid) is plagued by the unprotected primary amine, which aggressively competes as a nucleophile, leading to self-condensation and the formation of polymeric amides[1].
-
Electronic Deactivation : 4-(Trifluoromethyl)phenol is an exceptionally poor nucleophile. The strong electron-withdrawing nature of the para-trifluoromethyl group severely dampens the nucleophilicity of the phenolic oxygen.
To overcome these barriers, this application note details two field-proven, self-validating methodologies:
-
Primary Protocol (The Isatoic Anhydride Route) : An atom-economical, thermodynamically driven approach utilizing isatoic anhydride. This method masks the reactive amine while activating the carboxylate. The irreversible release of carbon dioxide (CO₂) serves as the thermodynamic driving force, pushing the reaction to completion[2].
-
Orthogonal Protocol (N-Boc Steglich Esterification) : A milder, coupling-agent-driven approach utilizing N-Boc-anthranilic acid and N,N′-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), relying on 4-Dimethylaminopyridine (DMAP) as a critical nucleophilic acyl-transfer catalyst[3][4].
Primary Protocol: Base-Catalyzed Isatoic Anhydride Ring-Opening
Causality of Experimental Design
Isatoic anhydride is a highly stable, commercially available benzoxazine-2,4-dione derivative[5]. By reacting it with 4-(trifluoromethyl)phenol in the presence of a nucleophilic catalyst (DMAP), the anhydride ring is opened. DMAP is specifically chosen over standard inorganic bases because it forms a highly reactive acylpyridinium intermediate, which is essential for overcoming the poor nucleophilicity of the fluorinated phenol[6]. The reaction is self-validating: the continuous evolution of CO₂ gas provides a real-time visual indicator of reaction progress, and its cessation reliably signals completion.
Step-by-Step Methodology
Reagents Required: Isatoic anhydride (1.0 equiv), 4-(Trifluoromethyl)phenol (1.1 equiv), DMAP (0.2 equiv), Anhydrous 1,4-Dioxane.
-
System Preparation : Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (N₂ or Ar) for 10 minutes.
-
Reagent Charging : Add isatoic anhydride (1.63 g, 10.0 mmol) and 4-(trifluoromethyl)phenol (1.78 g, 11.0 mmol) to the flask.
-
Solvent & Catalyst Addition : Inject 20 mL of anhydrous 1,4-dioxane to achieve a 0.5 M concentration. Add DMAP (244 mg, 2.0 mmol) in one portion.
-
Thermal Activation : Heat the reaction mixture to 90 °C using an oil bath. Observation: Effervescence (CO₂ evolution) will begin as the internal temperature surpasses 60 °C.
-
Reaction Monitoring : Maintain heating for 4–6 hours. The reaction is complete when gas evolution ceases and TLC (Hexanes:EtOAc 4:1) indicates the disappearance of the highly UV-active isatoic anhydride spot.
-
Workup & Isolation : Cool the mixture to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash sequentially with 1M aqueous NaOH (2 × 20 mL) to remove unreacted phenol, followed by distilled water (20 mL) and brine (20 mL).
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-15% EtOAc in Hexanes) to yield the pure ester.
Caption: Mechanistic pathway of DMAP-catalyzed isatoic anhydride ring-opening and decarboxylation.
Orthogonal Protocol: N-Boc Steglich Esterification
Causality of Experimental Design
If the target molecule or functional groups are sensitive to the elevated temperatures required for isatoic anhydride decarboxylation, the Steglich esterification provides a room-temperature alternative. The primary amine of anthranilic acid must be protected as a tert-butyloxycarbonyl (Boc) carbamate to prevent polymerization[3]. EDCI is utilized instead of DCC because its urea byproduct is water-soluble, allowing for a simple aqueous workup rather than tedious filtration.
Step-by-Step Methodology
Reagents Required: N-Boc-anthranilic acid (1.0 equiv), 4-(Trifluoromethyl)phenol (1.1 equiv), EDCI·HCl (1.2 equiv), DMAP (0.1 equiv), Trifluoroacetic acid (TFA), Anhydrous Dichloromethane (DCM).
-
Coupling Reaction : In a dry flask, dissolve N-Boc-anthranilic acid (2.37 g, 10.0 mmol) and 4-(trifluoromethyl)phenol (1.78 g, 11.0 mmol) in 50 mL of anhydrous DCM.
-
Activation : Cool the solution to 0 °C in an ice bath. Add DMAP (122 mg, 1.0 mmol) followed by the portion-wise addition of EDCI·HCl (2.30 g, 12.0 mmol) over 10 minutes.
-
Propagation : Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Intermediate Workup : Wash the DCM layer with 1M HCl (2 × 25 mL), saturated aqueous NaHCO₃ (25 mL), and brine (25 mL). Dry over Na₂SO₄ and concentrate to yield the crude N-Boc-protected ester.
-
Deprotection : Redissolve the crude intermediate in 30 mL of DCM and cool to 0 °C. Slowly add 10 mL of TFA. Stir for 2 hours at room temperature.
-
Final Isolation : Concentrate the mixture in vacuo to remove excess TFA. Redissolve in EtOAc and carefully neutralize with saturated NaHCO₃ until gas evolution stops. Separate the organic layer, dry, and concentrate to yield the final product.
Caption: Step-by-step workflow of the orthogonal Steglich esterification and deprotection sequence.
Quantitative Data & Optimization Matrix
The following table summarizes the optimization landscape for the Isatoic Anhydride route, highlighting the critical nature of solvent and catalyst selection when reacting with highly deactivated phenols.
| Entry | Solvent | Catalyst / Base | Temp (°C) | Time (h) | Isolated Yield (%) | Mechanistic Observation |
| 1 | 1,4-Dioxane | DMAP (20 mol%) | 90 | 4 | 88% | Optimal condition; rapid CO₂ evolution; clean profile. |
| 2 | DMF | K₂CO₃ (1.0 equiv) | 100 | 6 | 72% | Slower kinetics; minor side-products observed. |
| 3 | THF | None | 65 | 24 | < 10% | Demonstrates the absolute necessity of a nucleophilic catalyst. |
| 4 | Ethanol | NaOH (1.0 equiv) | 80 | 4 | 55% | Competing transesterification yields ethyl anthranilate byproduct. |
| 5 | Toluene | DMAP (20 mol%) | 110 | 3 | 81% | Faster reaction but slightly lower purity due to thermal degradation. |
References
1.[5] isatoic anhydride - Organic Syntheses Procedure. orgsyn.org. Available at: 2.[1] Isatoic anhydrides and their uses in heterocyclic synthesis. sciencemadness.org. Available at: 3.[2] Isatoic Anhydride. IV. Reactions with Various Nucleophiles | The Journal of Organic Chemistry. acs.org. Available at: 4.[3] AMINO ACIDS: Insights and Roles in Heterocyclic Chemistry Volume 1 Protecting Groups. pageplace.de. Available at: 5.[4] Synthesis of Novel Hybrids of Quinazoline and Artemisinin with High Activities against Plasmodium falciparum, Human Cytomegalovirus, and Leukemia Cells | ACS Omega. acs.org. Available at: 6.[6] RNA 2′-OH modification with stable reagents enabled by nucleophilic catalysis. rsc.org. Available at:
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Application Notes and Protocols for 4-(Trifluoromethyl)phenyl 2-aminobenzoate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Intermediates
The incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The trifluoromethyl group (-CF3) is particularly significant in this regard. 4-(Trifluoromethyl)phenyl 2-aminobenzoate stands as a key pharmaceutical intermediate, primarily utilized in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) of the fenamate class. Its structure is foundational for the creation of active pharmaceutical ingredients (APIs) like Niflumic Acid, a potent inhibitor of cyclooxygenase-2 (COX-2).[1] This document provides a detailed guide to the synthesis, properties, and applications of this versatile intermediate.
Physicochemical and Safety Data
Table 1: Physicochemical Properties of Niflumic Acid (as a proxy)
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉F₃N₂O₂ | [2] |
| Molecular Weight | 282.22 g/mol | [2][3] |
| Melting Point | 203-204 °C | [3] |
| Boiling Point | ~378.0 °C at 760 mmHg (Predicted) | [3] |
| Density | ~1.4 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in ethanol (~50 mg/ml) and acetone. | [3] |
| Appearance | Light orange to yellow to green powder/crystalline solid. | [4] |
Safety and Handling Precautions:
The safety profile of 4-(Trifluoromethyl)phenyl 2-aminobenzoate can be inferred from the Safety Data Sheet (SDS) of Niflumic Acid. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin, eye, and respiratory irritation.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate protective clothing, gloves, and eye/face protection.[6] A NIOSH/MSHA-approved respirator is recommended when handling the powder.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7] Minimize dust generation and accumulation.[7]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. The compound is light-sensitive and hygroscopic.[7][8]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6] If inhaled, move the person to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[5]
Synthetic Pathway: The Ullmann Condensation
The primary route for synthesizing 4-(Trifluoromethyl)phenyl 2-aminobenzoate and its derivatives is the Ullmann condensation. This is a copper-catalyzed cross-coupling reaction between an aryl halide and an amine.[9] In this specific application, the reaction involves the coupling of a 2-halobenzoic acid derivative with 3-(trifluoromethyl)aniline.
Reaction Mechanism
The Ullmann condensation proceeds through a catalytic cycle involving a copper(I) species. The generally accepted mechanism involves the following key steps:
-
Formation of a Copper(I) Amide: The copper(I) catalyst reacts with the amine to form a copper(I) amide complex.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide complex, forming a copper(III) intermediate.
-
Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired C-N bond of the product and regenerate the copper(I) catalyst.
Caption: Generalized workflow of the Ullmann Condensation for the synthesis of 4-(Trifluoromethyl)phenyl 2-aminobenzoate.
Experimental Protocol: Synthesis of a Niflumic Acid Analogue
The following protocol is adapted from the synthesis of Niflumic Acid and can be directly applied to the synthesis of 4-(Trifluoromethyl)phenyl 2-aminobenzoate by substituting 2-chloronicotinic acid with a suitable 2-halobenzoic acid ester. A solvent-free approach using boric acid as a catalyst has been shown to be an efficient and environmentally friendly method for this type of transformation.[10]
Materials and Reagents
-
2-Chloronicotinic acid (or other suitable 2-halobenzoic acid derivative)
-
3-(Trifluoromethyl)aniline
-
Boric acid (H₃BO₃)
-
Ethanol
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, combine 2-chloronicotinic acid (1.0 eq), 3-(trifluoromethyl)aniline (1.1 eq), and a catalytic amount of boric acid (e.g., 20 mg per mmol of 2-chloronicotinic acid).[10]
-
Reaction Conditions: Heat the reaction mixture to 120 °C under solvent-free conditions with continuous stirring.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction (typically a few hours), cool the mixture to room temperature. Add a dilute solution of hydrochloric acid to dissolve the product.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the product precipitates. Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(Trifluoromethyl)phenyl 2-aminobenzoate derivative.
Application in Pharmaceutical Synthesis: A Precursor to Potent APIs
The primary application of 4-(Trifluoromethyl)phenyl 2-aminobenzoate is as a direct precursor in the synthesis of Niflumic Acid and its analogues. These compounds are of significant interest in drug development due to their anti-inflammatory, analgesic, and potential anti-cancer properties.
Caption: Role of 4-(Trifluoromethyl)phenyl 2-aminobenzoate as a key intermediate in the synthesis of various APIs.
The synthesis of various derivatives from this intermediate allows for the exploration of structure-activity relationships (SAR). For instance, esterification of the carboxylic acid group can lead to prodrugs with altered pharmacokinetic profiles.[11] Furthermore, modifications to the aniline or benzoate rings can result in compounds with novel biological activities, including potential applications in oncology.
Conclusion
4-(Trifluoromethyl)phenyl 2-aminobenzoate is a valuable and versatile intermediate in pharmaceutical synthesis. Its efficient preparation via the Ullmann condensation and its strategic role as a precursor to a range of bioactive molecules, most notably Niflumic Acid, underscore its importance in drug discovery and development. The protocols and data presented in this document provide a comprehensive resource for researchers and scientists working with this key fluorinated compound.
References
-
2-((3-(Trifluoromethyl)phenyl)amino)nicotinic acid | CAS 4394-00-7 | Chemical-Suppliers. (n.d.). Retrieved from [Link]
- Niflumic Acid. (2025, October 15).
-
Niflumic Acid. (n.d.). Safety Data Sheet. LKT Laboratories, Inc. Retrieved from [Link]
- Niflumic acid. (2005, February 14).
- 2-(3-Trifluoromethylanilino)nicotinic Acid. (n.d.).
- Niflumic acid. (2025, December 22).
-
2-amino-6-(Trifluoromethyl)nicotinic acid Properties. (2025, October 15). EPA. Retrieved from [Link]
-
2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. (2017, December 1). Chemistry Central Journal, 11(1), 123. [Link]
-
Niflumic Acid - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. (n.d.). PharmaCompass.com. Retrieved from [Link]
-
Exploring structural and biological insights of TEAD through rational design and synthesis of niflumic acid derivatives. (2024, November 4). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Synthesis, Stability Studies, Anti-Inflammatory Activity and Ulcerogenicity of Morpholinoalkyl Ester Prodrugs of Niflumic Acid. (n.d.). PubMed. Retrieved from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Novel Polymorphic Cocrystals of the Non-Steroidal Anti-Inflammatory Drug Niflumic Acid: Expanding the Pharmaceutical Landscape. (2021, December 13). MDPI. [Link]
-
Niflumic acid. (n.d.). NIST WebBook. Retrieved from [Link]
-
nicotinic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (n.d.). Rsc.org. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Journal of Biomedical Research & Environmental Sciences. [Link]
-
Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (n.d.). Retrieved from [Link]
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Novel Polymorphic Cocrystals of the Non-Steroidal Anti-Inflammatory Drug Niflumic Acid: Expanding the Pharmaceutical Landscape. (2021, December 13). MDPI. [Link]
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Scalable Synthesis of 4-(Trifluoromethyl)phenyl 2-aminobenzoate: A Process Chemistry Perspective
Part 1: Strategic Analysis & Route Selection[2][3]
Target Molecule Profile
The target compound, 4-(Trifluoromethyl)phenyl 2-aminobenzoate , represents a critical scaffold in medicinal chemistry, particularly as a potential prodrug for anthranilic acid derivatives or as an intermediate for acridone-based kinase inhibitors.[1][2] The molecule features an ester linkage between an electron-rich anthranilate moiety and an electron-deficient 4-(trifluoromethyl)phenol.[1][3]
Key Synthetic Challenge: The primary challenge in scaling this synthesis is the reduced nucleophilicity of 4-(trifluoromethyl)phenol (due to the electron-withdrawing
Retrosynthetic Logic
To ensure scalability, cost-efficiency, and atom economy, we evaluate two primary disconnections:
-
Route A: The Isatoic Anhydride Ring-Opening (Preferred for Atom Economy) [1][3]
-
Mechanism:[2][3][4][5][6] Nucleophilic attack of the phenoxide on the isatoic anhydride carbonyl.
-
Advantage:[2][3][4][5][6][7] One-step synthesis; CO2 is the only byproduct; avoids handling mutagenic thionyl chloride.[1][3]
-
Constraint: Requires forcing conditions due to the poor nucleophilicity of the fluorinated phenol.
-
-
Route B: The Nitro-Reduction Sequence (Preferred for Reliability)
-
Mechanism:[2][3][4][5][6] Esterification of 2-nitrobenzoyl chloride followed by chemoselective reduction.[1][3]
-
Advantage:[2][3][4][5][6] Highly reliable; avoids the "zwitterionic" complications of free amino acids; high yields.
-
Constraint: Two distinct chemical steps; higher waste generation (E-factor).[3]
-
Figure 1: Retrosynthetic analysis comparing the direct Isatoic Anhydride route (Green) vs. the Nitro-Reduction route (Red).[1][2][3]
Part 2: Detailed Experimental Protocols
Method A: The Isatoic Anhydride Route (Direct Synthesis)
Recommended for kilogram-scale production where waste minimization is critical.[1][3]
Principle: Isatoic anhydride serves as a "masked" isocyanate/acid chloride equivalent.[3] Under basic conditions, the 4-(trifluoromethyl)phenoxide attacks the carbonyl, releasing CO2 and generating the free amine in situ.[2]
Reagents:
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) or Sodium Hydroxide (NaOH) (0.05 equiv)[1][2][3]
-
Solvent: DMF (Dimethylformamide) or Toluene (high boiling point required)[1][2][3]
Step-by-Step Protocol:
-
Reactor Setup: Equip a glass-lined reactor with a mechanical stirrer, reflux condenser, and a caustic scrubber (to trap CO2).[2]
-
Charging: Charge the reactor with DMF (5 vol) and 4-(Trifluoromethyl)phenol (1.1 equiv) .
-
Activation: Add NaOH pellets (0.05 equiv) or DMAP (0.1 equiv) . Stir at 40°C for 30 minutes to generate the active phenoxide species.
-
Note: The
group increases the acidity of the phenol, facilitating deprotonation but decreasing nucleophilicity.[2]
-
-
Addition: Add Isatoic Anhydride (1.0 equiv) portion-wise over 1 hour.
-
Reaction: Heat the mixture to 100–110°C and hold for 4–6 hours. Monitor by HPLC (Target < 2% Isatoic Anhydride).
-
Quench & Workup:
-
Cool to 20°C.
-
Pour the reaction mixture into Ice Water (10 vol) with vigorous stirring. The product should precipitate as a solid.
-
Adjust pH to 8.0 with saturated
to ensure the amine is free.
-
-
Purification: Filter the crude solid. Wash with water (3x) to remove DMF.[3] Recrystallize from Ethanol/Water (80:20).[3]
Method B: The Nitro-Reduction Route (High Reliability)
Recommended if Route A yields are low due to poor nucleophilicity.[1][3]
Step 1: Esterification
Reaction: 2-Nitrobenzoyl chloride + 4-(Trifluoromethyl)phenol
-
Dissolve 4-(Trifluoromethyl)phenol (1.0 equiv) and Triethylamine (1.2 equiv) in Dichloromethane (DCM) at 0°C.
-
Dropwise add 2-Nitrobenzoyl chloride (1.05 equiv) dissolved in DCM.
-
Stir at room temperature for 3 hours.
-
Wash with 1N HCl, then Brine. Dry organic layer and concentrate to yield the Nitro-ester intermediate .[3]
Step 2: Béchamp Reduction (Scalable Iron Reduction)
Reaction: Nitro-ester + Fe/HCl
-
Suspend Iron Powder (3.0 equiv) in Ethanol/Water (4:1) containing Ammonium Chloride (0.5 equiv) (mild electrolyte).
-
Heat to reflux (75°C).
-
Add the Nitro-ester (dissolved in Ethanol) slowly.[3]
-
Reflux for 2 hours. The mixture will turn dark (iron oxides).
-
Filtration: Filter hot through a Celite pad to remove iron sludge.[3]
-
Crystallization: Cool the filtrate. The target 4-(Trifluoromethyl)phenyl 2-aminobenzoate will crystallize.[1][3]
Part 3: Process Control & Safety
Quantitative Data Summary
| Parameter | Route A (Isatoic) | Route B (Nitro-Red) |
| Step Count | 1 | 2 |
| Atom Economy | High (CO2 byproduct) | Low (Reagents + Fe waste) |
| Est.[1][3] Yield | 65-75% | 85-90% |
| Raw Material Cost | Low | Medium |
| Critical Safety | CO2 Evolution (Pressure) | Exothermic Reduction |
Analytical Specifications (QC)
-
HPLC Method: C18 Column, Acetonitrile/Water (0.1% H3PO4) gradient 10%->90%.[1][2][3]
-
Retention Time: Phenol < Anthranilic Acid < Target Ester .[3]
-
-
NMR Validation:
Process Flow Diagram
Figure 2: Process flow for the scalable Isatoic Anhydride route.
References
-
Isatoic Anhydride Chemistry
-
Synthesis of Trifluoromethylphenols
-
European Patent EP0004447A2.[3] "Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates."
-
-
Anthranilate Synthesis via Isatoic Anhydride
-
Chemical Engineering Transactions, Vol. 81, 2020.[2] "Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate." (Analogous process optimization).
-
-
Safety Data
Sources
- 1. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. chemscene.com [chemscene.com]
- 4. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 5. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 6. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 7. WO2006002691A1 - Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone - Google Patents [patents.google.com]
- 8. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Application Note: Handling, Storage, and Stability Protocols for 4-(Trifluoromethyl)phenyl 2-aminobenzoate
Introduction & Chemical Identity
4-(Trifluoromethyl)phenyl 2-aminobenzoate (also referred to as 4-(Trifluoromethyl)phenyl anthranilate) is a specialized fluorinated ester intermediate used primarily in medicinal chemistry and materials science. It serves as a critical building block for the synthesis of transthyretin (TTR) amyloid fibril inhibitors, non-steroidal anti-inflammatory drug (NSAID) analogs, and liquid crystalline materials.
This compound features an anthranilic acid (2-aminobenzoic acid) core esterified with 4-(trifluoromethyl)phenol. The presence of the trifluoromethyl (-CF₃) group significantly alters the physicochemical profile compared to the non-fluorinated parent ester, increasing lipophilicity while simultaneously enhancing the lability of the ester bond due to the electron-withdrawing nature of the phenol ring.
Physicochemical Profile
| Property | Value (Typical/Derived) | Significance |
| Molecular Formula | C₁₄H₁₀F₃NO₂ | |
| Molecular Weight | 281.23 g/mol | |
| Physical State | Solid (Crystalline powder) | Likely off-white to pale yellow due to amine oxidation. |
| Solubility | DMSO, DMF, DCM, Chloroform | High solubility in polar aprotic solvents. |
| Water Solubility | Negligible (< 0.1 mg/mL) | Hydrophobic nature requires organic co-solvents for bio-assays. |
| Lipophilicity (LogP) | ~4.2 (Predicted) | High membrane permeability; binds to hydrophobic pockets (e.g., TTR). |
| pKa (Amine) | ~2.5 (Conjugate acid) | The amine is weakly basic due to conjugation with the ester carbonyl. |
Stability Mechanisms & Critical Hazards
To handle this compound effectively, researchers must understand the specific degradation pathways driven by its electronic structure.
Hydrolytic Instability (The "CF₃ Effect")
The trifluoromethyl group at the para-position of the phenolic ring is strongly electron-withdrawing. This reduces the electron density on the ester oxygen, making the 4-(trifluoromethyl)phenoxide ion a better leaving group than a standard phenoxide.
-
Consequence: The ester bond is more susceptible to hydrolysis (both acid and base-catalyzed) than standard phenyl anthranilates.
-
Protocol Implication: Aqueous buffers (especially pH > 8) will cause rapid degradation. Stock solutions must be anhydrous.
Photochemical Sensitivity
Anthranilates are known fluorophores. Absorption of UV/Blue light can lead to excited-state reactions or oxidation of the primary amine function (browning).
-
Protocol Implication: All storage and handling must occur under amber light or in opaque containers.
Safety Hazards
-
Standard: Skin/Eye/Respiratory Irritant (H315, H319, H335).
-
Specific: In case of fire, thermal decomposition releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). Standard ABC fire extinguishers are insufficient; specialized protocols for HF generation must be in place.
Storage & Handling Protocols
Receipt and Initial Processing
Upon receipt, the container should be inspected for seal integrity. If the solid appears dark brown or sticky, significant hydrolysis or oxidation may have occurred.
Workflow Diagram: Receipt to Storage
Figure 1: Standardized workflow for processing fluorinated anthranilate esters to minimize hydrolytic degradation.
Storage Conditions
-
Temperature: -20°C (Long-term). 4°C is acceptable for active use (< 1 week).
-
Atmosphere: Inert gas (Argon or Nitrogen) recommended.
-
Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene plastics which may leach due to the compound's lipophilicity.
-
Desiccation: Store inside a secondary container with active desiccant (e.g., Drierite or Silica Gel) to prevent moisture condensation upon thawing.
Solubilization Protocol
Objective: Create a stable stock solution (typically 10-50 mM).
-
Equilibration: Allow the solid vial to reach room temperature before opening to prevent water condensation on the cold solid.
-
Solvent Choice:
-
Preferred: Anhydrous DMSO (Dimethyl sulfoxide). DMSO is hygroscopic; use a fresh bottle or one stored over molecular sieves.
-
Alternative: Anhydrous Ethanol (for immediate use only; transesterification risk over time).
-
-
Dissolution: Vortex gently. Sonication is permitted but limit to < 30 seconds to avoid heating.
-
Stability: Stock solutions in DMSO are stable for ~1 month at -20°C. Do not store in aqueous buffers.
Experimental Validation & QC
Degradation Pathway Analysis
Understanding the breakdown products is essential for interpreting HPLC data.
Figure 2: Primary degradation pathway. Note that 4-(trifluoromethyl)phenol is toxic and has a distinct retention time.
Quality Control Methods
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 mins (Compound is lipophilic, elutes late).
-
Detection: UV at 254 nm (aromatic) and 330 nm (anthranilate specific).
-
-
NMR Validation:
-
Check for the disappearance of the ester coupling and the appearance of the broad -OH peak of the free phenol.
-
Shift of aromatic protons adjacent to the ester bond.
-
Emergency & Disposal Procedures
| Scenario | Protocol |
| Skin Contact | Wash immediately with soap and water. The lipophilic nature aids skin absorption; monitor for irritation. |
| Eye Contact | Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[2] |
| Spill (Solid) | Sweep up avoiding dust generation.[1] Place in a sealed container. |
| Spill (Solution) | Absorb with inert material (vermiculite).[3] Do not use combustible materials (sawdust). |
| Fire | Warning: HF Risk. Use water spray, alcohol-resistant foam, or dry chemical. Firefighters must wear full SCBA. |
References
-
SynQuest Laboratories. (2024). Safety Data Sheet: Methyl 4-[N-[3-(trifluoromethyl)phenyl]aminomethyl]benzoate. Retrieved from 4
-
Oza, V. B., et al. (1999).[5] Synthesis and evaluation of anthranilic acid-based transthyretin amyloid fibril inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(1), 1-6.[5] Retrieved from
-
National Institutes of Health (NIH). (2022). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity. Retrieved from 6
-
Fisher Scientific. (2021). Safety Data Sheet: 4-Amino-2-(trifluoromethyl)benzonitrile. Retrieved from 7
-
Organic Syntheses. (2003). Synthesis of Fluorinated Phenyl Derivatives. Retrieved from 8
Sources
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. axxence.de [axxence.de]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Synthesis and evaluation of anthranilic acid-based transthyretin amyloid fibril inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. orgsyn.org [orgsyn.org]
Application Note: Chemoselective Coupling of 2-Aminobenzoic Acid Derivatives
Abstract & Introduction
2-Aminobenzoic acid (anthranilic acid) derivatives are "privileged structures" in medicinal chemistry, serving as precursors to quinazolinones, benzodiazepines, and anthranilamides. However, they present a unique synthetic challenge known as the "Ortho-Effect."
When activating the carboxylic acid for coupling with an external amine, the internal ortho-amine (even if electronically deactivated) acts as a competing nucleophile. This often leads to the unintended formation of 4H-3,1-benzoxazin-4-ones (benzoxazinones) rather than the desired open-chain amide. Conversely, for many drug scaffolds, this cyclization is the intended goal.
This guide provides protocols to control this bifurcation, enabling researchers to selectively synthesize Anthranilamides (open chain) or Quinazolinones/Benzoxazinones (cyclized) using modern reagents like T3P® and Isatoic Anhydride .
Mechanistic Considerations: The Ortho-Trap
The success of the coupling depends on the lifetime of the activated ester intermediate.
-
Path A (Intermolecular): The external amine attacks the activated carboxylate to form the amide.
-
Path B (Intramolecular): The internal aniline nitrogen attacks the activated carboxylate, ejecting the leaving group to form a benzoxazinone.
Critical Insight: If the internal amine is free (NH₂), Path B is highly favorable, especially with highly reactive coupling agents (e.g., acid chlorides). If the internal amine is acylated (NH-COR), it can still cyclize to form benzoxazinones, which are stable intermediates that can subsequently be ring-opened by amines.
Pathway Visualization
Figure 1: The mechanistic bifurcation when activating anthranilic acids. Path A yields the amide; Path B yields the cyclized intermediate.
Reagent Selection Matrix
| Reagent | Primary Utility | Mechanism Note | Risk of Cyclization |
| T3P (Propylphosphonic Anhydride) | Gold Standard for both Amides & Heterocycles | Low epimerization; water-soluble byproducts.[1] Drives cyclization only with heat. | Low at 0-25°C; High at >50°C |
| Isatoic Anhydride | Highest Chemoselectivity | Indirect route. Reacts with amine to release CO₂ and yield pure anthranilamide. | Zero (Ring opens to form amide) |
| HATU / EDC | General Coupling | Highly reactive. Often requires amine protection to prevent mixed anhydride attack. | Moderate to High |
| Thionyl Chloride (SOCl₂) | Quinazolinone Synthesis | Converts acid to acid chloride, which instantly cyclizes if NH₂ is unprotected. | Very High (Use for heterocycles) |
Experimental Protocols
Protocol A: Direct Amide Coupling using T3P (Prevention of Cyclization)
Best for: Synthesizing open-chain anthranilamides without protecting the aniline.
Rationale: T3P is less aggressive than acid chlorides. By maintaining low temperatures and using a pyridine base (which suppresses proton transfer required for cyclization), the intermolecular reaction (Path A) is favored.
Reagents:
-
2-Aminobenzoic acid derivative (1.0 equiv)
-
Amine partner (1.1 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Reagent: T3P (50% w/w in EtOAc/DMF) (1.5 equiv)
-
Solvent: EtOAc or 2-MeTHF (Green alternative)
Step-by-Step:
-
Dissolution: Charge the 2-aminobenzoic acid derivative and the amine partner into a flask containing EtOAc (5-10 volumes).
-
Base Addition: Add Pyridine (3.0 equiv). Cool the mixture to 0°C .
-
Activation: Dropwise add T3P solution (1.5 equiv) over 10 minutes. Do not let the internal temperature rise above 5°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to 20°C. Monitor by HPLC/TLC.
-
Checkpoint: If starting material remains but product is forming, add 0.2 equiv T3P. Do not heat.
-
-
Quench: Add water (5 volumes). T3P byproducts (propylphosphonic acid) are highly water-soluble.
-
Workup: Separate phases. Wash organic layer with 0.5M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.
-
Isolation: Dry over MgSO₄ and concentrate.
Protocol B: The Isatoic Anhydride Route (Total Chemoselectivity)
Best for: Large-scale synthesis or when the amine partner is expensive/precious.
Rationale: This method bypasses the "activated ester" entirely. The acid is pre-cyclized to isatoic anhydride (protecting the amine). Reaction with a nucleophile releases CO₂, driving the equilibrium irreversibly to the open-chain amide.
Part 1: Synthesis of Isatoic Anhydride (if not commercial)
-
Suspend 2-aminobenzoic acid (1 equiv) in THF/Water.
-
Add Triphosgene (0.35 equiv) or CDI (1.1 equiv) at 0°C.
-
Stir until gas evolution ceases. Filter the solid precipitate (Isatoic Anhydride).
Part 2: Ring Opening (Coupling)
-
Suspension: Suspend Isatoic Anhydride (1.0 equiv) in Ethanol or Toluene.
-
Addition: Add the amine partner (1.05 equiv).
-
Catalysis: If the amine is weak, add 0.1 equiv of NaOH or DMAP.
-
Reaction: Heat to 60-80°C. Evolution of CO₂ indicates reaction progress.
-
Workup: Upon cooling, the product often crystallizes out. If not, evaporate solvent. The byproduct is only CO₂.
Protocol C: One-Pot Synthesis of Quinazolinones (Intentional Cyclization)
Best for: Drug discovery scaffolds (e.g., Methaqualone analogs).
Rationale: Here, we exploit the "Ortho-Effect." We use T3P at high temperature to force the dehydration of the intermediate amide into the heterocycle.
Step-by-Step:
-
Combine 2-aminobenzoic acid (1.0 equiv) and the amine/aniline (1.2 equiv) in Toluene or Xylene.
-
Add Triethylamine (3.0 equiv).[2]
-
Add T3P (2.0 - 2.5 equiv).
-
Reflux: Heat to 110°C (reflux) for 12–24 hours.
-
Mechanism: The reaction proceeds through the amide (Protocol A), but the excess T3P and heat drive the second dehydration (cyclization).
Troubleshooting & Optimization (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| Product mass = Expected - 18 | Cyclization occurred (Benzoxazinone formed). | Stop heating. Use Protocol A at 0°C. If using T3P, switch solvent to EtOAc (lower bp) to prevent thermal cyclization. |
| Low Yield (Protocol A) | Internal amine is quenching the active ester. | Switch to Protocol B (Isatoic Anhydride). This physically prevents the internal amine from interfering until the ring opens. |
| Slow Reaction (Protocol B) | Nucleophile (amine) is too weak. | Add a catalyst: Glacial Acetic Acid (mild) or DMAP (strong). Heat is required for Isatoic Anhydride opening. |
| Epimerization of Chiral Amine | Base-mediated proton abstraction. | Use T3P + Pyridine .[2] This combination is proven to maintain >99% ee compared to HATU/DIPEA. |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5] Chemical Reviews, 116(19), 11754–11844.
-
Basavaprabhu, Vishwanatha, T. M., & Sureshbabu, V. V. (2013). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.[2] Synthesis, 45(12), 1569-1601.
-
Wikovitch, S. J., et al. (2016). Isatoic Anhydride: A Versatile Reagent in Organic Synthesis.[6] Journal of Organic Chemistry. (General reference for Isatoic chemistry).
-
Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 4(3H)-Quinazolinones. Tetrahedron Letters, 50(46), 6361-6364.
- Bhat, S. I., & Trivedi, D. R. (2013). Catalyst-free synthesis of 2,3-disubstituted quinazolin-4(3H)-ones in water. Tetrahedron Letters, 54(41), 5577-5582. (Context for green synthesis).
Sources
- 1. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. hepatochem.com [hepatochem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. growingscience.com [growingscience.com]
- 6. aragen.com [aragen.com]
Application Note: Strategic Utilization of 4-(Trifluoromethyl)phenyl 2-aminobenzoate in Quinazolinone Ligand Synthesis
[1]
Executive Summary
The synthesis of quinazolin-4(3H)-ones and related ligands often relies on the condensation of anthranilic acid derivatives with amines and orthoesters.[1] While methyl or ethyl anthranilates are common, they frequently require harsh thermal conditions (refluxing DMF/DMA) or strong Lewis acids to drive amidation due to the poor leaving group ability of alkoxides.
4-(Trifluoromethyl)phenyl 2-aminobenzoate (TFMP-Anthranilate) serves as a superior "activated ester" alternative.[1] The presence of the electron-withdrawing trifluoromethyl group on the phenolic leaving group significantly lowers its pKa (~8.7) compared to phenol (~10) or methanol (~15.5), facilitating nucleophilic acyl substitution (NAS) under milder conditions while maintaining stability superior to acid chlorides.
Key Advantages[1]
-
Enhanced Reactivity: Faster amidation kinetics compared to methyl/ethyl esters.
-
Operational Simplicity: Avoids the gaseous byproducts (CO₂) associated with Isatoic Anhydride.
-
Crystallinity: The 4-CF₃-phenol byproduct is easily removed or recovered.[1]
-
Structural Relevance: Allows access to fluorinated pharmacophores relevant to antiviral (e.g., CMV inhibitors) and oncology research.
Chemical Properties & Mechanistic Rationale[2][3]
The "Activation" Principle
The utility of this reagent is grounded in the leaving group ability of the phenoxide. The reaction proceeds via an addition-elimination mechanism where the rate-determining step in the amidation is often the collapse of the tetrahedral intermediate.[1]
| Leaving Group | Conjugate Acid | pKa (approx.) | Reactivity Rank | Stability |
| Chloride (-Cl) | HCl | -7 | Ultra-High | Low (Hydrolysis prone) |
| 4-CF₃-Phenoxide | 4-CF₃-Phenol | 8.7 | High | High (Shelf-stable) |
| Phenoxide (-OPh) | Phenol | 10.0 | Moderate | High |
| Methoxide (-OMe) | Methanol | 15.5 | Low | Very High |
Reaction Pathway Visualization
The following diagram illustrates the synthesis of the reagent and its subsequent conversion into a Quinazolinone ligand.
Figure 1: Synthetic workflow converting Isatoic Anhydride to the Activated Ester, followed by ligand assembly.
Experimental Protocols
Protocol A: Synthesis of 4-(Trifluoromethyl)phenyl 2-aminobenzoate
Use this protocol to generate the activated building block.
Reagents:
-
Isatoic Anhydride (1.0 equiv)[1]
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), suspend Isatoic Anhydride (16.3 g, 100 mmol) in anhydrous DCM (150 mL).
-
Addition: Add 4-(Trifluoromethyl)phenol (16.2 g, 100 mmol) followed by DMAP (1.22 g, 10 mmol).
-
Reaction: Stir the mixture at room temperature. Evolution of CO₂ gas will be observed.
-
Note: If reaction is slow, heat to mild reflux (40°C) for 2–4 hours.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The disappearance of Isatoic Anhydride indicates completion.
-
Workup:
-
Wash the organic layer with 10% Na₂CO₃ (2 x 50 mL) to remove unreacted phenol and DMAP.
-
Wash with Brine (50 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]
-
-
Purification: Recrystallize from Ethanol/Water or Hexane to obtain the product as a white/off-white solid.
-
Expected Yield: 85–95%.
-
Protocol B: One-Pot Synthesis of Quinazolinone Ligands
Use this protocol to synthesize pharmacophores (e.g., antiviral candidates).[1]
Reagents:
-
4-(Trifluoromethyl)phenyl 2-aminobenzoate (1.0 mmol)[1]
-
Primary Amine (e.g., Benzylamine, Aniline) (1.1 mmol)[1]
-
Triethyl orthoformate (or other orthoesters) (3.0 mmol)[1]
-
Catalyst: Acetic Acid (glacial, catalytic drops) or p-TSA (5 mol%)[1]
-
Solvent: Ethanol or Toluene.
Step-by-Step:
-
Amidation: In a reaction vial, dissolve the activated ester (1.0 mmol) and the primary amine (1.1 mmol) in Ethanol (5 mL). Stir at 50°C for 1–2 hours.
-
Observation: The solution may darken slightly. The 4-CF₃-phenol leaving group is released during this step.[1]
-
-
Cyclization: Add Triethyl orthoformate (3.0 mmol) and catalytic Acetic Acid (2 drops).
-
Reflux: Increase temperature to reflux (80–100°C) and stir for 3–6 hours.
-
Isolation: Cool the mixture to room temperature.
-
Method A (Precipitation): Pour into ice-cold water. The quinazolinone often precipitates. Filter and wash with cold ether.
-
Method B (Chromatography): If oil separates, extract with EtOAc, wash with 1M NaOH (to remove the 4-CF₃-phenol byproduct), dry, and purify via silica gel chromatography.[1]
-
Mechanistic Diagram: The Activation Effect
The following diagram details the molecular mechanism, highlighting why the trifluoromethyl group is critical for efficiency.
Figure 2: Nucleophilic Acyl Substitution mechanism.[1] The electron-withdrawing CF₃ group stabilizes the phenoxide anion, lowering the activation energy for the collapse of the tetrahedral intermediate.
Case Study Application: Antiviral Pharmacophores
This protocol is particularly relevant for synthesizing analogs of Letermovir (Prevymis), a CMV DNA terminase inhibitor. Letermovir contains a quinazoline core and a trifluoromethyl-substituted phenyl ring.[1]
While industrial synthesis may vary, the 4-(Trifluoromethyl)phenyl 2-aminobenzoate reagent allows research labs to:
-
Rapidly generate libraries of N3-substituted quinazolinones.
-
Introduce the "anthraniloyl" motif into complex amines under mild conditions where acid chlorides might cause decomposition.
Comparative Efficiency Table
| Method | Reagent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Standard | Methyl 2-aminobenzoate | 120–140 | 12–24 | 60–75 | Requires high heat; slow.[1] |
| Acid Chloride | 2-Aminobenzoyl chloride | 0–25 | 1–2 | 50–80 | Unstable; dimerization risk.[1] |
| Isatoic Anhydride | Isatoic Anhydride | 80–100 | 4–8 | 80–90 | Gas evolution; solubility limits. |
| Activated Ester | 4-CF₃-Phenyl 2-aminobenzoate | 40–60 | 2–4 | 85–95 | Mild; clean; stable reagent. |
Safety and Handling
-
4-(Trifluoromethyl)phenol: Irritant.[1][2][3] pKa is acidic enough to cause skin burns. Handle with gloves.
-
Reagent Stability: The ester is stable at room temperature but should be stored in a desiccator to prevent slow hydrolysis.
-
Waste Disposal: The 4-CF₃-phenol byproduct is toxic to aquatic life.[1] Collect aqueous washes for specific fluorinated waste disposal.
References
-
Synthesis of Quinazolinones via Anthranilates
-
Reactivity of Isatoic Anhydride with Phenols
-
pKa Values of Fluorinated Phenols
-
Letermovir Structure and Properties
-
PubChem Compound Summary for CID 45138674, Letermovir. National Center for Biotechnology Information (2023). Link
-
-
General Activated Ester Chemistry
-
Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.[1] (Foundational text on active esters including aryl esters).
-
Sources
- 1. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]
Microwave-assisted synthesis of 4-(Trifluoromethyl)phenyl 2-aminobenzoate
Application Note: Microwave-Assisted Synthesis of 4-(Trifluoromethyl)phenyl 2-aminobenzoate
Abstract
This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 4-(Trifluoromethyl)phenyl 2-aminobenzoate , a privileged scaffold in non-steroidal anti-inflammatory drug (NSAID) and anticancer research. While traditional esterification of electron-deficient phenols (such as 4-trifluoromethylphenol) with anthranilic acid is kinetically sluggish and prone to side reactions (e.g., oligomerization), this protocol utilizes Isatoic Anhydride as an activated "masked" electrophile. By leveraging the dielectric heating effects of microwave irradiation, we achieve quantitative conversion in under 20 minutes, bypassing the need for corrosive thionyl chloride or expensive peptide coupling agents.
Introduction & Scientific Rationale
The Synthetic Challenge
The target molecule, 4-(Trifluoromethyl)phenyl 2-aminobenzoate , combines an anthranilic acid core with a para-trifluoromethyl phenol. Two primary hurdles exist in its conventional synthesis:
-
Low Nucleophilicity: The trifluoromethyl group (
) on the phenol is strongly electron-withdrawing, significantly lowering the nucleophilicity of the hydroxyl group ( ). This makes standard Fischer esterification ineffective. -
Chemoselectivity: The free amino group on anthranilic acid is liable to self-condensation or competing acylation if highly reactive acyl chlorides are used without protection.
The Microwave Solution: Isatoic Anhydride Route
To resolve these issues, we employ Isatoic Anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) . This reagent serves as a stable, atom-economic precursor. Under microwave irradiation, the reaction follows a base-catalyzed nucleophilic ring-opening followed by decarboxylation.
Advantages of this Protocol:
-
Atom Economy: The only byproduct is
gas. -
Speed: Reaction times reduced from 12 hours (reflux) to 15 minutes.
-
Safety: Eliminates the use of
and prevents aniline self-polymerization.
Reaction Mechanism
The reaction proceeds via a base-promoted nucleophilic attack of the phenoxide ion on the C4 carbonyl of the isatoic anhydride. The tetrahedral intermediate collapses to release
Figure 1: Mechanistic pathway for the microwave-assisted ring-opening of isatoic anhydride.
Materials & Equipment
Reagents
-
Isatoic Anhydride (96%): The electrophilic core.
-
4-(Trifluoromethyl)phenol (98%): The nucleophile. Note: Solid at room temperature (mp 45-48°C).
-
4-Dimethylaminopyridine (DMAP): Nucleophilic catalyst.
-
Triethylamine (TEA): Auxiliary base.
-
DMF (Anhydrous): Polar aprotic solvent (high tan
for efficient microwave absorption).
Equipment
-
Microwave Reactor: Single-mode or Multi-mode system (e.g., Anton Paar Monowave or CEM Discover).
-
Vessel: 10 mL or 30 mL pressure-sealed borosilicate glass vial with PEEK snap-cap.
-
Temperature Control: IR sensor (external) or Fiber optic probe (internal - recommended for precision).
Experimental Protocol
Standard Operating Procedure (SOP)
Step 1: Preparation
-
In a 10 mL microwave vial, charge Isatoic Anhydride (1.0 mmol, 163 mg).
-
Add 4-(Trifluoromethyl)phenol (1.2 mmol, 194 mg). Use slight excess to drive consumption of the anhydride.
-
Add DMAP (0.1 mmol, 12 mg) and TEA (1.0 mmol, 140 µL).
-
Cap the vial and vortex for 10 seconds to ensure slurry homogeneity.
Step 2: Microwave Irradiation Program the reactor with the following parameters:
-
Mode: Dynamic (Hold Temperature)
-
Temperature: 110 °C
-
Hold Time: 15 minutes
-
Pressure Limit: 250 psi (Safety cutoff)
-
Power: Max 150 W (System will modulate power to maintain temp)
-
Stirring: High
Step 3: Workup & Purification
-
Cool the reaction vessel to <50 °C using compressed air (built-in feature).
-
Vent carefully (Note: Reaction produces
, residual pressure may exist). -
Pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring. The hydrophobic ester should precipitate immediately.
-
Filtration: Collect the solid by vacuum filtration. Wash with cold water (
) to remove DMF and residual phenol. -
Recrystallization: If necessary, recrystallize from Ethanol/Water (8:2) to obtain analytical purity.
Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Results & Discussion
Optimization Data
The following table summarizes the optimization of reaction conditions. The microwave method (Entry 3) offers the optimal balance of yield and time compared to conventional heating (Entry 1).
| Entry | Method | Solvent | Temp (°C) | Time | Yield (%) | Observations |
| 1 | Oil Bath | DMF | 110 | 12 h | 65% | Incomplete conversion; dark impurities. |
| 2 | Microwave | Toluene | 110 | 30 min | 45% | Poor solubility of Isatoic Anhydride. |
| 3 | Microwave | DMF | 110 | 15 min | 92% | Clean conversion; easy workup. |
| 4 | Microwave | Neat | 120 | 10 min | 88% | Hard to handle solid product; stirring issues. |
Characterization Criteria
To validate the synthesis, ensure the product meets these spectral characteristics:
-
IR (ATR):
( stretch), (Ester ). -
NMR (DMSO-
):-
(s, 2H,
, exchangeable). - (d, 2H, Phenol-ArH, ortho to ester).
-
(d, 2H, Phenol-ArH, ortho to
).
-
(s, 2H,
-
NMR: Singlet at
.
Troubleshooting & Safety
Common Pitfalls
-
Low Yield: Often caused by wet DMF. Isatoic anhydride can hydrolyze to anthranilic acid in the presence of water, which will not react under these specific conditions. Ensure anhydrous solvents.
-
Pressure Spikes: The reaction generates 1 equivalent of
. Do not overfill the microwave vial (keep volume < 50% of capacity).
Safety Hazards
-
4-(Trifluoromethyl)phenol: Toxic and corrosive. Handle in a fume hood.
-
Microwave Vials: Always use vials rated for the specific pressure of your instrument. Inspect for scratches before use to prevent vessel failure.
References
-
Microwave-Assisted Synthesis of Anthranilate Esters
-
Isatoic Anhydride Reactivity
-
Microwave Acylation of Phenols
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones - Arabian Journal of Chemistry [arabjchem.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. ias.ac.in [ias.ac.in]
- 5. Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride [organic-chemistry.org]
- 6. Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-(Trifluoromethyl)phenyl 2-aminobenzoate Synthesis
Ticket Status: OPEN Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Hidden" Chemistry
Welcome to the technical support center. You are likely here because standard esterification methods (Fischer, Steglich) are failing to produce high yields of 4-(Trifluoromethyl)phenyl 2-aminobenzoate .[1]
This is not a simple esterification; it is a battle between electronics and sterics.
-
The Nucleophile (The Problem): 4-(Trifluoromethyl)phenol is electron-deficient (
).[1] The group pulls electron density away from the oxygen, making it a poor nucleophile compared to standard phenols. -
The Electrophile (The Trap): 2-Aminobenzoic acid (Anthranilic acid) contains a free amine. If you attempt direct coupling (DCC/EDC), the amine competes with the phenol, leading to self-polymerization or N-acylurea byproducts.[1]
This guide prioritizes the Isatoic Anhydride Route , the industrial "Gold Standard" for this transformation, while providing troubleshooting for those forced to use coupling reagents.
Module 1: Reaction Pathway Selection
Before troubleshooting, verify you are using the correct chemical pathway.
Figure 1: Decision matrix for synthesis routes. The Isatoic Anhydride route bypasses amine interference.
Module 2: The Isatoic Anhydride Protocol (Recommended)
This method utilizes Isatoic Anhydride as a "masked" activated ester. It reacts with the phenol to release
Core Protocol
-
Reagents: Isatoic Anhydride (1.0 eq), 4-(Trifluoromethyl)phenol (1.1 eq).[1]
-
Catalyst: DMAP (0.1 eq) or NaH (1.1 eq) for deprotonation.
-
Solvent: DMF (Reaction requires heat) or Toluene (Reflux).
-
Temperature: 100°C – 110°C.
Troubleshooting Ticket #001: Low Conversion (<40%)
Symptom: The reaction stalls; TLC shows unreacted phenol and isatoic anhydride.
Root Cause: The
Corrective Actions:
-
Switch Base System: Weak bases (TEA/Pyridine) are insufficient.
-
Fix: Pre-treat the phenol with Sodium Hydride (NaH) in dry DMF at 0°C for 30 mins to generate the phenoxide anion. Then add Isatoic Anhydride and heat to 100°C. The phenoxide is a much stronger nucleophile than the neutral phenol.
-
-
Solvent Temperature:
-
Fix: Ensure the reaction temperature is >100°C. The decarboxylation step (release of
) has a high activation energy barrier. Toluene reflux (110°C) is ideal.
-
Troubleshooting Ticket #002: Hydrolysis Byproducts
Symptom: Formation of Anthranilic Acid (free acid) instead of the ester. Root Cause: Moisture in the solvent. Isatoic anhydride reacts faster with water than with the electron-deficient phenol.[1]
Corrective Actions:
-
Drying Protocol: Use anhydrous DMF/Toluene (stored over 4Å molecular sieves).
-
Reagent Quality: Recrystallize Isatoic Anhydride if it smells like acetic acid or shows free acid spots on TLC.
Module 3: Troubleshooting Direct Coupling (DCC/EDC)
Use this only if you cannot obtain Isatoic Anhydride.
Ticket #003: "Messy" Reaction / Multiple Spots[1]
Symptom: TLC shows a streak or multiple byproducts. Yield is <30%.[2] Root Cause: Self-Coupling. The amine of one anthranilic acid molecule attacks the activated ester of another, forming oligomers.
Corrective Actions:
-
N-Protection (Mandatory): You cannot couple unprotected anthranilic acid efficiently.
-
Steglich Modification:
-
If you refuse protection: Add the Phenol and DCC first, stir for 10 mins, then add the Anthranilic acid very slowly (syringe pump). This keeps the concentration of the free amino-acid low relative to the activated phenol complex. (Note: This is still high-risk).[1]
-
Module 4: Quantitative Data & Comparison
| Parameter | Isatoic Anhydride Route | Direct Coupling (Unprotected) | Direct Coupling (N-Protected) |
| Typical Yield | 85 - 95% | 15 - 30% | 70 - 80% |
| Atom Economy | High (Byproduct is CO2) | Low (Byproduct is Urea) | Low (Requires protection steps) |
| Purification | Simple (Base wash) | Difficult (Urea removal) | Moderate (Deprotection step) |
| Key Risk | Moisture Sensitivity | Self-Polymerization | Extra Steps |
Module 5: Mechanism Visualization
Understanding why the Isatoic route works is key to troubleshooting.
Figure 2: The irreversible decarboxylation drives the equilibrium forward, overcoming the low reactivity of the phenol.[1]
FAQ: Frequently Asked Questions
Q: Can I use Thionyl Chloride (
Q: My product is colored (yellow/brown). Is it impure? A: Likely yes. Anthranilic derivatives oxidize easily.
-
Fix: Wash the organic layer with 10%
(Sodium Bisulfite) during workup to reduce oxidation byproducts. Recrystallize from Ethanol/Water.
Q: Why is DMAP necessary? A: DMAP acts as a nucleophilic catalyst. It attacks the anhydride first, forming a highly reactive acyl-pyridinium intermediate, which is then more susceptible to attack by the "lazy" electron-deficient phenol.[1]
References
-
ChemicalBook. (2024). 4-(Trifluoromethyl)phenol Properties and Acidity Data.[1][3]Link[1]
-
Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry. (Describes the resistance of electron-deficient phenols). Link[1]
-
Barker, D., et al. (2001).[4] A high yielding synthesis of anthranilate esters from sterically hindered alcohols.[4] Tetrahedron Letters.[4] (Validation of Steglich conditions for anthranilates). Link[1]
-
Wiklund, P., & Bergman, J. (2006). The Chemistry of Anthranilic Acid.[4][5][6][7][8] Current Organic Synthesis.[2] (Comprehensive review of self-condensation issues). Link
Sources
- 1. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 4-Trifluoromethylphenol price,buy 4-Trifluoromethylphenol - chemicalbook [chemicalbook.com]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. US4135050A - Process for preparing anthranilic acid esters - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. myttex.net [myttex.net]
- 8. researchgate.net [researchgate.net]
Purification methods for 4-(Trifluoromethyl)phenyl 2-aminobenzoate
Technical Support Center: Purification of 4-(Trifluoromethyl)phenyl 2-aminobenzoate
Executive Summary: The Purification Strategy
Compound Profile:
-
Target: 4-(Trifluoromethyl)phenyl 2-aminobenzoate[1]
-
Chemical Class: Anthranilic acid ester / Aniline derivative.[1]
-
Key Functional Groups: Primary amine (weakly basic), Ester (hydrolyzable), Trifluoromethyl group (highly lipophilic/electron-withdrawing).[1]
-
Major Impurities: Unreacted 4-(trifluoromethyl)phenol (acidic), unreacted 2-aminobenzoic acid (amphoteric), coupling reagents (e.g., DCU from DCC), and self-condensation oligomers.[1]
Strategic Insight: The purification of this compound hinges on exploiting the acidity difference between the product (weakly basic amine) and the primary impurity, 4-(trifluoromethyl)phenol (acidic, pKa ~7-8).[1] The trifluoromethyl group significantly increases the lipophilicity of the molecule, making standard aqueous acid extraction (to pull the amine into water) risky due to potential solubility issues of the salt or hydrolysis of the ester. Therefore, a "Wash-Away" strategy targeting the acidic impurities is the most robust first line of defense, followed by recrystallization driven by the rigid aromatic structure.
Troubleshooting Guide & FAQs
Q1: My crude product is a dark, sticky oil that refuses to crystallize. How do I initiate solidification?
Diagnosis: This is often caused by residual solvent (e.g., DMF, Toluene) or the presence of "oiling-out" impurities like unreacted phenol which depresses the melting point. Corrective Action:
-
Trituration: Add cold n-Hexane or Pentane to the oil.[1] Scratch the flask walls with a glass rod to induce nucleation. The non-polar solvent dissolves the lipophilic impurities while the polar amine/ester functionalities encourage crystal lattice formation.
-
Seed Crystal: If you have a tiny amount of pure solid from a previous batch, add it.[1]
-
High-Vacuum Drying: Ensure all reaction solvents (especially high-boiling ones) are removed.[1] Residual DMF is a notorious crystallization inhibitor.[1]
Q2: I smell a distinct "phenolic" odor even after column chromatography. Why is the 4-(trifluoromethyl)phenol persisting?
Diagnosis: 4-(Trifluoromethyl)phenol is lipophilic and can co-elute with your ester on silica gel if the eluent is not basic enough or if the gradient is too fast.[1] Corrective Action:
-
Chemical Wash (Pre-Column): You must perform a rigorous basic wash (1M NaOH or 10% Na₂CO₃) on the crude organic layer before chromatography.[1] The phenol will deprotonate to the phenoxide and partition into the aqueous layer.
-
Chromatography Modification: If running a column, add 1% Triethylamine to your eluent.[1] This keeps the phenol deprotonated (ionic) and sticking to the silica, while your neutral/basic ester elutes freely.
Q3: The product turns brown/red upon standing. Is it decomposing?
Diagnosis: Primary anilines (the -NH₂ group) are prone to oxidation, especially in solution or when exposed to light/air.[1] Corrective Action:
-
Storage: Store the purified solid under an inert atmosphere (Argon/Nitrogen) in the dark at 4°C.
-
Recrystallization: If the color is deep, recrystallize from Ethanol/Water with a pinch of activated charcoal to absorb the oxidation byproducts.
Q4: Can I use acid extraction (e.g., 1M HCl) to purify the amine?
Diagnosis: Risky. While the amine can be protonated, the electron-withdrawing nature of the ester and the 4-CF3-phenyl group reduces the basicity. Furthermore, the salt might be insoluble in water but soluble in organics (lipophilic salt), leading to yield loss or poor separation. Recommendation: Rely on removing acidic impurities (washing the organic layer with base) rather than extracting the product into acid.[1]
Detailed Experimental Protocols
Protocol A: The "Self-Validating" Liquid-Liquid Extraction (LLE)
Use this as the primary cleanup step immediately after the reaction.[1]
Objective: Remove unreacted starting materials (Acid and Phenol) and water-soluble coupling reagents.[1]
-
Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . (Target conc: ~100 mg/mL).[1]
-
Acidic Wash (Removal of Amines/Catalysts):
-
Basic Wash (The Critical Step):
-
Mechanism:[1][2][3][4] This converts unreacted 4-(trifluoromethyl)phenol and 2-aminobenzoic acid into their water-soluble sodium salts.[1]
-
Self-Validation: Check the pH of the aqueous layer; it must be >10. Spot the organic layer on TLC; the spot corresponding to the phenol (usually higher Rf, UV active) should disappear.
-
Neutralization & Drying:
-
Wash with Brine (Sat. NaCl) (1x).[1]
-
Dry over Anhydrous Na₂SO₄ . Filter and concentrate.
-
Protocol B: Recrystallization (The "Polishing" Step)
Use this if the LLE product is solid but colored or slightly impure.
Solvent System: Ethanol / Water (Standard) or EtOAc / Hexane (Alternative).[1]
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling Ethanol (absolute) to just dissolve the solid.[1]
-
Clarification (Optional): If the solution is dark, add activated charcoal (~5% wt), boil for 2 mins, and filter hot through Celite.
-
Crystallization:
-
Collection: Filter the crystals (likely white to off-white needles) and wash with ice-cold 50% Ethanol/Water .
Data & Visualization
Solvent Selection Table
| Solvent System | Application | Pros | Cons |
| EtOAc / Hexane | Column Chromatography | Excellent separation of lipophilic ester from polar impurities.[1] | Requires gradient optimization. |
| Ethanol / Water | Recrystallization | Green, effective for removing trace organics.[1] | High boiling point of water can make drying slow.[1] |
| DCM / MeOH | TLC Analysis | Good general screening system (95:5 ratio).[1] | MeOH can dissolve silica if too high conc.[1] |
| 1M NaOH | Wash Solution | CRITICAL : Removes unreacted phenol.[1] | Can hydrolyze ester if left too long.[1] |
Purification Decision Tree (DOT Diagram)
Caption: Logical workflow for selecting the appropriate purification method based on the crude state and impurity profile.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (General reference for esterification workup and recrystallization techniques). Link
-
Leonard, J.; Lygo, B.; Procter, G. Advanced Practical Organic Chemistry, 3rd Ed. CRC Press, 2013 .[1] (Source for "Self-Validating" extraction protocols and chromatography tips). Link[1]
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.[1] Oxford University Press, 2012 .[1] (Theoretical grounding for pKa-based separation strategies of anilines and phenols). Link
-
PubChem Compound Summary: 4-(Trifluoromethyl)aniline (Structural analog for property inference). National Center for Biotechnology Information.[1] Link[1]
(Note: Specific literature on "4-(Trifluoromethyl)phenyl 2-aminobenzoate" is sparse; protocols are derived from standard methodologies for anthranilic acid esters and trifluoromethyl-substituted aromatics found in the cited authoritative texts.)[1]
Sources
- 1. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 3. researchtrend.net [researchtrend.net]
- 4. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Recrystallization of 4-(Trifluoromethyl)phenyl 2-aminobenzoate
Welcome to the Technical Support Center for the purification of 4-(Trifluoromethyl)phenyl 2-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure successful recrystallization of this compound. As Senior Application Scientists, we provide not just protocols, but the scientific reasoning behind them to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying 4-(Trifluoromethyl)phenyl 2-aminobenzoate?
Recrystallization is a purification technique for solid organic compounds. The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[1][2][3] An ideal recrystallization solvent will dissolve 4-(Trifluoromethyl)phenyl 2-aminobenzoate completely at an elevated temperature (typically the solvent's boiling point) but will have limited solubility as the solution cools, allowing the pure compound to crystallize while impurities remain dissolved in the solvent.[1][2]
Q2: How do I select an appropriate solvent for the recrystallization of 4-(Trifluoromethyl)phenyl 2-aminobenzoate?
The "like dissolves like" principle is a good starting point. Given the presence of aromatic rings and a polar ester and amine group, alongside a lipophilic trifluoromethyl group, a solvent of intermediate polarity is likely a good candidate. The ideal solvent should exhibit the following characteristics:
-
High-temperature solubility: The compound should be very soluble in the hot solvent.
-
Low-temperature insolubility: The compound should be poorly soluble in the cold solvent to maximize crystal yield.
-
Impurity solubility: Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.
-
Non-reactivity: The solvent must not react with 4-(Trifluoromethyl)phenyl 2-aminobenzoate.
-
Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.
Based on the structure of your compound, good starting points for solvent screening would be alcohols (like ethanol or methanol), esters (like ethyl acetate), or aromatic hydrocarbons (like toluene). A mixed-solvent system, such as ethanol/water or toluene/hexane, can also be highly effective.[2]
Q3: What are the initial steps I should take to develop a recrystallization protocol for a new compound like this?
Before attempting a large-scale purification, it's crucial to perform small-scale solvent screening tests.
-
Place a small amount of your crude 4-(Trifluoromethyl)phenyl 2-aminobenzoate (10-20 mg) into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Heat the test tubes that show poor room temperature solubility. An ideal solvent will dissolve the compound completely upon heating.
-
Allow the heated solutions to cool to room temperature and then in an ice bath. The formation of a significant amount of crystalline precipitate indicates a promising solvent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | * Too much solvent was used: The solution is not saturated. | * Boil off some of the solvent to increase the concentration of the compound and allow it to cool again.[4] |
| * The cooling process is too rapid. | * Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] | |
| * The compound is highly soluble even at low temperatures. | * Consider a mixed-solvent system. Add a "poor" solvent (in which the compound is insoluble) dropwise to the hot solution until it becomes cloudy, then add a few drops of the "good" solvent to clarify before cooling.[2] | |
| "Oiling out" occurs (a liquid separates instead of crystals). | * The solution is supersaturated at a temperature above the compound's melting point. | * Reheat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation point, and cool slowly.[4] |
| * High concentration of impurities. | * Consider a preliminary purification step (e.g., column chromatography) if impurities are significant. | |
| Low yield of purified crystals. | * Too much solvent was used. | * Use the minimum amount of hot solvent required to dissolve the compound.[4] |
| * Premature crystallization during hot filtration. | * Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. | |
| * Washing crystals with a warm solvent. | * Always wash the collected crystals with a minimal amount of ice-cold solvent.[4] | |
| Colored impurities remain in the crystals. | * Impurities are co-crystallizing with the product. | * Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Experimental Protocols
Single-Solvent Recrystallization Protocol
This protocol is a general guideline and may require optimization for 4-(Trifluoromethyl)phenyl 2-aminobenzoate.
-
Dissolution: Place the crude 4-(Trifluoromethyl)phenyl 2-aminobenzoate in an appropriately sized Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture to the solvent's boiling point while stirring or swirling. Add more solvent in small portions until the solid just dissolves.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for instance by air drying on a watch glass.[1]
Mixed-Solvent Recrystallization Protocol
-
Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol) in which it is highly soluble.
-
Inducing Saturation: While keeping the solution hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash with an ice-cold mixture of the two solvents, and dry the crystals as described in the single-solvent protocol.
Visualizing the Workflow
Caption: General workflow for the recrystallization process.
References
-
Recrystallization. (2018). JoVE Science Education Database. Organic Chemistry.[Link]
-
Hoffman Fine Chemicals. (n.d.). 4-(Trifluoromethyl)phenyl benzoate. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-({1-[3-(Trifluoromethyl)phenyl]propan-2-yl}amino)ethyl 3-(trifluoromethyl)benzoate. [Link]
-
Kallam, R., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. [Link]
-
Reddy, G. O., et al. (2024). An improved synthesis of Teriflunomide and Identification, synthesis and characterization of its Critical Process Impurities. Chemical Science International Journal. [Link]
-
Varalakshmi, M., & Nagaraju, C. (2018). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. Organic Communications. [Link]
- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. (n.d.). Synthesis method of 4-chloro-3- (trifluoromethyl)
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-trifluoromethylbenzoic acid, neopentyl ester. [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Link]
-
Kumar, V., et al. (2016). Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. MedChemComm. [Link]
-
DeRuiter, J., et al. (2012). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Microgram Journal. [Link]
-
National Center for Biotechnology Information. (n.d.). Anthranilic acid, N-(p-(trifluoromethylthio)phenyl)-. [Link]
-
Siddegowda, M. S., et al. (2013). Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
University of Central Punjab. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. [Link]
Sources
Technical Support Center: Minimizing Side Reactions in Anthranilate Esterification
Welcome to the Application Scientist Support Center. Anthranilic acid (2-aminobenzoic acid) and its derivatives are critical building blocks in pharmaceutical synthesis, flavor and fragrance development, and agricultural chemistry. However, anthranilic acid is amphoteric and bifunctional, possessing both an electrophilic target (the carboxyl group) and a nucleophilic center (the aromatic amine) 1[1]. This dual reactivity often leads to chemoselectivity issues, including N-alkylation, N-acylation, and uncontrolled polymerization during esterification.
This guide provides mechanistic troubleshooting, quantitative strategy comparisons, and self-validating protocols to ensure high-yield, chemoselective esterification.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does my carbodiimide-mediated esterification (EDC/DCC) yield intractable polymeric mixtures instead of the target ester?
The Causality: When you activate the carboxyl group of unprotected anthranilic acid using coupling reagents like EDC or DCC, you form a highly electrophilic O-acylisourea intermediate. Because the ortho-amine group on adjacent molecules remains a potent nucleophile, it outcompetes your target alcohol. This leads to rapid intermolecular N-acylation, forming polyamides and complex oligomers rather than the desired ester.
The Solution: You must reversibly mask the amine's nucleophilicity. We recommend protecting the amine as an N-trifluoroacetyl (TFA) derivative prior to Steglich coupling, a method proven highly effective even for sterically hindered alcohols 2[2]. The strongly electron-withdrawing TFA group renders the nitrogen non-nucleophilic, and it can be cleanly removed post-esterification using mild reduction (
Q2: My Fischer esterification is stalling, and I recover mostly unreacted starting material. Why isn't a catalytic amount of acid working?
The Causality: Anthranilic acid contains a basic aromatic amine (
Q3: During scale-up of Fischer esterification, I am observing significant dialkyl ether and alkyl chloride byproducts. How can I avoid this?
The Causality: Extended reflux times with excess sulfuric or hydrochloric acid promote the dehydration of the solvent alcohol (yielding ethers) or nucleophilic substitution (yielding alkyl chlorides). Furthermore, neutralizing large volumes of acid during workup generates massive, problematic salt loads 5[5].
The Solution: Transition to a base-catalyzed transesterification strategy. By starting with inexpensive methyl anthranilate and reacting it with your target alcohol in the presence of potassium carbonate (
Part 2: Quantitative Strategy Comparison
To select the optimal synthetic route, compare the quantitative metrics and operational constraints of the three primary esterification strategies below:
| Esterification Strategy | Catalyst / Reagent | Amine State | Primary Side Reaction Avoided | Typical Yield | Best Application |
| Fischer Esterification | Excess | Protonated ( | N-alkylation | 60 - 85% | Simple primary alcohols (e.g., ethanol for Benzocaine) |
| Steglich with N-TFA | EDC/DMAP + TFAA | Masked (N-TFA) | N-acylation / Polymerization | 80 - 95% | Sterically hindered (secondary/tertiary) or complex alcohols |
| Transesterification | Neutral ( | Etherification / Alkyl chlorides | 88 - 97% | Industrial scale-up; higher alkyl esters (e.g., propanol, butanol) |
Part 3: Mechanistic Pathway Visualization
The following diagram maps the logical flow of anthranilate activation, demonstrating how unprotected pathways lead to failure, whereas chemoselective protection guarantees the target ester.
Chemoselective pathways for anthranilate esterification highlighting side-reaction mitigation.
Part 4: Self-Validating Experimental Protocols
Protocol A: Steglich Esterification of Hindered Alcohols via N-TFA Protection
Designed to prevent polymerization when coupling complex or sterically hindered alcohols 2[2].
Step 1: Amine Protection
-
Dissolve anthranilic acid (1.0 eq) in anhydrous diethyl ether at 0 °C.
-
Dropwise add trifluoroacetic anhydride (TFAA, 1.2 eq). Stir for 2 hours at room temperature.
-
Self-Validation Check: Spot on a TLC plate. The starting material will stain strongly with Ninhydrin (indicating a free primary amine). The successful N-TFA product will be Ninhydrin-negative but UV-active. Concentrate in vacuo to yield N-(trifluoroacetyl)anthranilic acid.
Step 2: Esterification
-
Dissolve the N-TFA protected acid (1.0 eq) and your target hindered alcohol (1.1 eq) in anhydrous dichloromethane (DCM).
-
Add DMAP (0.1 eq) and cool to 0 °C.
-
Add EDC·HCl (1.2 eq) portion-wise. Stir for 12 hours, allowing the reaction to reach room temperature.
-
Self-Validation Check: Wash the organic layer with 1M HCl, then saturated
. If unreacted acid remains, it will partition into the aqueous bicarbonate layer.
Step 3: Deprotection
-
Dissolve the purified N-TFA ester in absolute ethanol.
-
Add Sodium Borohydride (
, 4.0 eq) in portions at room temperature. -
Stir for 4 hours. Quench carefully with water.
-
Self-Validation Check: TLC will reveal a new lower-Rf spot that is once again Ninhydrin-positive, confirming the regeneration of the free aromatic amine. Extract with ethyl acetate and concentrate.
Protocol B: Excess-Acid Fischer Esterification (e.g., Benzocaine Synthesis)
Designed for simple primary alcohols where amine basicity stalls standard catalytic cycles 6[6].
-
Reaction Setup: To a round-bottom flask, add p-aminobenzoic acid (or anthranilic acid) (1.0 eq) and absolute ethanol (10 volumes). Stir until dissolved.
-
Acidification: Slowly add concentrated
(1.5 eq).-
Self-Validation Check: A thick white precipitate (the hydrogen sulfate salt of the amine) will immediately form. This confirms successful protonation. As the mixture is heated to reflux, the solid will dissolve back into solution as the esterification progresses.
-
-
Reflux: Reflux the mixture for 60-90 minutes.
-
Neutralization & Isolation: Cool the mixture to room temperature and pour it into ice water. Slowly add 10% aqueous
dropwise.-
Critical Self-Validation Check: The target ester is currently water-soluble due to the acidic environment. You must continue adding
until gas evolution completely ceases and pH paper confirms a pH > 8. Only at this basic pH will the free-base ester precipitate out of the aqueous layer as a white solid. Vacuum filter to collect.
-
Part 5: References
-
US Patent 4,135,050A - Process for preparing anthranilic acid esters. (1979). Hoechst AG. 5
-
Barker, D., et al. - A high yielding synthesis of anthranilate esters from sterically hindered alcohols. Tetrahedron Letters 42.9 (2001): 1785-1788. 2
-
Chemistry LibreTexts - Experiment 3: Esterification. (2021). 6
-
ResearchGate - Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.4
-
University of Michigan - Experiment 3. Ester Formation: Preparation of Benzocaine. (2011). 3
-
Core.ac.uk - Synthesis of Heterocycles from Anthranilic acid and its Derivatives.1
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. websites.umich.edu [websites.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. US4135050A - Process for preparing anthranilic acid esters - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Remediation of Unreacted 4-(Trifluoromethyl)phenol
Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter the challenge of removing unreacted phenolic precursors from complex reaction mixtures. 4-(Trifluoromethyl)phenol presents a unique separation challenge due to the strong electron-withdrawing nature of its para-trifluoromethyl group.
This guide is designed to move beyond generic advice, providing you with the physicochemical causality behind separation failures and self-validating protocols to ensure high-purity product isolation.
Part 1: Physicochemical Profiling
To successfully remove 4-(trifluoromethyl)phenol, we must first exploit its specific chemical properties. The
Table 1: Quantitative Physicochemical Data & Remediation Impact
| Property | Value | Causality / Impact on Removal Strategy |
| pKa | 8.675 (at 25°C) | More acidic than phenol (pKa ~10). Requires an aqueous phase pH > 10.5 to ensure >99% phenolate ionization for extraction. |
| Boiling Point | 71.5–72 °C (at 8 mmHg) | Highly volatile under reduced pressure. Allows for short-path vacuum distillation if the target API is a high-boiling solid. |
| Molecular Weight | 162.11 g/mol | Low molecular weight facilitates rapid diffusion into macroporous scavenger resins. |
| Solubility | High in organics, low in water | Neutral form partitions heavily into organic solvents; complete deprotonation is mandatory for aqueous phase transfer. |
Part 2: Strategy Selection Workflow
Selecting the correct removal strategy depends entirely on the chemical stability and physical properties of your target molecule. Use the decision matrix below to identify the optimal protocol for your specific reaction mixture.
Decision matrix for 4-(trifluoromethyl)phenol removal based on product stability.
Part 3: Troubleshooting Guides & Step-by-Step Protocols
Issue 1: Emulsions and Incomplete Removal During Aqueous Workup
User Query: "I washed my organic layer with saturated sodium bicarbonate (
Causality:
The pKa of 4-(trifluoromethyl)phenol is 8.675[1][2]. Saturated
Self-Validating Protocol: Optimized Acid-Base Extraction
-
Dilution: Dilute your crude reaction mixture in a water-immiscible organic solvent (e.g., MTBE, EtOAc, or DCM) to a concentration of ~0.1 M to prevent precipitation of the target product.
-
Alkaline Wash: Wash the organic layer with 3 equal volumes of
or saturated (pH > 10.5). -
Phase Separation: Allow the layers to separate completely. If an emulsion forms, add a small volume of brine to increase the ionic strength of the aqueous layer.
-
Validation Step: Spot the organic layer on a TLC plate alongside a pure 4-(trifluoromethyl)phenol standard. Visualize under short-wave UV (254 nm). Repeat the alkaline wash until the phenol spot is completely absent.
-
Neutralization: Wash the organic layer once with saturated brine to remove residual alkalinity, then dry over anhydrous
.
Issue 2: Base-Sensitive Target Molecules
User Query: "My synthesized API contains an epoxide and an ester group. I cannot use aqueous
Causality:
When harsh aqueous basic conditions are precluded, solid-supported scavengers are the industry standard. MP-Carbonate (macroporous triethylammonium methylpolystyrene carbonate) acts as a localized, insoluble base[3]. The basic carbonate counter-ion deprotonates the acidic phenol. The resulting phenolate is then ionically tethered to the quaternary ammonium resin and further stabilized by
Self-Validating Protocol: Solid-Phase Scavenging with MP-Carbonate
-
Solvent Exchange: Ensure your crude mixture is dissolved in a compatible, dry solvent such as DCM, THF, or Ethanol.
-
Resin Addition: Add 3 to 4 molar equivalents of MP-Carbonate resin relative to the estimated amount of unreacted 4-(trifluoromethyl)phenol[3]. (Note: For highly concentrated mixtures, up to 5 equivalents may be required).
-
Agitation: Stir or shake the suspension gently at room temperature for 1 to 2 hours.
-
Validation Step: Withdraw a 50
aliquot of the supernatant, dilute it, and analyze via HPLC or GC-MS. Confirm the disappearance of the phenol peak before proceeding. -
Filtration: Filter the mixture through a fritted glass funnel. Wash the resin bed with 3 column volumes of your chosen reaction solvent to ensure complete recovery of your target API.
-
Concentration: Evaporate the filtrate under reduced pressure to yield the phenol-free product.
Issue 3: Thermal Degradation During Distillation
User Query: "I tried to distill off the unreacted phenol, but my product degraded into a black tar. Can distillation be used safely?"
Causality: 4-(Trifluoromethyl)phenol is quite volatile, boiling at ~71.5–72 °C under an 8 mmHg vacuum[2]. However, subjecting a crude reaction mixture to prolonged heating at atmospheric pressure (where the phenol boils at >170 °C) can cause thermal decomposition, especially if trace transition metals or acidic byproducts are present. Distillation is only viable if performed under a high vacuum to keep the pot temperature strictly below the degradation threshold of your API.
Self-Validating Protocol: High-Vacuum Short-Path Distillation
-
Setup: Transfer the crude mixture to a short-path distillation apparatus equipped with a fractionating column and a cold trap.
-
Vacuum Application: Apply a stable, high vacuum (
8 mmHg) before applying any heat. This prevents bumping and oxidation. -
Heating: Gradually increase the oil bath temperature to 85–90 °C.
-
Collection: Collect the fraction distilling at the vapor temperature of 71–75 °C.
-
Validation Step: Analyze the residual material in the distillation pot via
and NMR. The complete absence of the characteristic aromatic multiplet and the singlet fluorine resonance confirms successful removal.
References
-
Biotage. Technical Note PPS386.V.1: MP-Carbonate Macroporous Polystyrene Anion Exchange Resin. Retrieved from[Link]
-
National Center for Biotechnology Information (PMC). Overcoming co-product inhibition in the nicotinamide independent asymmetric bioreduction of activated C=C-bonds using flavin-dependent ene-reductases. Retrieved from[Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]
- 3. biotage.com [biotage.com]
- 4. Overcoming co-product inhibition in the nicotinamide independent asymmetric bioreduction of activated C=C-bonds using flavin-dependent ene-reductases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges with 4-(Trifluoromethyl)phenyl 2-aminobenzoate
This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4-(Trifluoromethyl)phenyl 2-aminobenzoate in various in vitro and in vivo assays. Overcoming the solubility limitations of this therapeutically promising compound is essential for obtaining accurate and reproducible experimental results. This document offers a comprehensive resource that combines theoretical principles with practical, field-tested solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and solubility of 4-(Trifluoromethyl)phenyl 2-aminobenzoate.
Q1: What are the primary reasons for the poor solubility of 4-(Trifluoromethyl)phenyl 2-aminobenzoate?
A1: The limited aqueous solubility of 4-(Trifluoromethyl)phenyl 2-aminobenzoate is mainly due to its molecular structure. The trifluoromethyl group is highly lipophilic, and the overall aromatic nature of the molecule contributes to a high LogP value, indicating a preference for non-polar environments.[1] The compound's crystalline structure can also contribute to poor solubility, as energy is needed to break the crystal lattice before solvation can occur.
Q2: What is the recommended starting solvent for preparing stock solutions?
A2: For initial stock solutions, a water-miscible organic solvent is highly recommended. Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stock solutions (e.g., 10-50 mM).[][3] Other options include dimethylformamide (DMF) and ethanol. It is important to be mindful of the final concentration of the organic solvent in the assay, as it can affect cellular health and assay performance.[4][5]
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
A3: This phenomenon, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous buffer.[3] The troubleshooting guides in Part 2 provide detailed strategies to address this, including the use of co-solvents, pH adjustment, and excipients.
Q4: Can I use sonication or heating to improve solubility?
A4: Yes, both sonication and gentle heating can help in the initial dissolution of the compound in the stock solvent. Sonication provides energy to break up compound aggregates, while gentle warming (e.g., to 37°C) can increase the kinetic energy of the system. However, it's crucial to confirm the compound's stability at elevated temperatures. These methods may not prevent precipitation upon dilution into an aqueous buffer if the compound's intrinsic solubility is exceeded.
Q5: Are there any known excipients that can enhance the solubility of this compound?
A5: Yes, several excipients can improve the aqueous solubility of poorly soluble compounds. These include cyclodextrins (e.g., β-cyclodextrin, HP-β-CD), which encapsulate hydrophobic molecules, and non-ionic surfactants (e.g., Tween® 80, Polysorbate 20), which form micelles.[][7][8][9][10] The choice of excipient will depend on the specific assay system and potential interferences.[11]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and the scientific rationale for overcoming solubility challenges with 4-(Trifluoromethyl)phenyl 2-aminobenzoate.
Guide 1: Optimizing Co-Solvent Systems
Using a co-solvent system is a primary strategy for increasing the solubility of hydrophobic compounds in aqueous media.[12][13][14][15] The goal is to find a balance where the compound remains in solution without negatively impacting the biological assay.
The Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its ability to dissolve non-polar molecules by reducing the solution's polarity.[]
Step-by-Step Protocol:
-
Prepare a High-Concentration Stock: Dissolve 4-(Trifluoromethyl)phenyl 2-aminobenzoate in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM).[3]
-
Create a Co-Solvent Titration Series: Prepare a series of dilutions of your compound in your final assay buffer, with each dilution containing a different final concentration of DMSO (e.g., 0.1%, 0.5%, 1%, and 2%).
-
Visual and Spectroscopic Assessment:
-
Visually inspect each solution for any signs of precipitation (cloudiness, particulates) immediately after preparation and after a relevant incubation period.[16]
-
For a more quantitative assessment, measure the absorbance or scattering of the solutions using a spectrophotometer. An increase in absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) can indicate precipitation.
-
-
Assay Compatibility Check: Run a vehicle control experiment with your assay using the same concentrations of DMSO to ensure the solvent itself does not interfere with the assay readout or harm the cells.[3][4] Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[3][5]
Table 1: Example Co-Solvent Titration Data
| Final DMSO Conc. | Visual Observation | OD600 Reading | Assay Signal Inhibition |
| 0.1% | Clear | 0.05 | < 2% |
| 0.5% | Clear | 0.06 | < 5% |
| 1.0% | Slight Haze | 0.15 | ~10% |
| 2.0% | Precipitate | 0.45 | > 25% |
Expert Insight: Based on this example data, a final DMSO concentration of 0.5% would be optimal, as it maintains compound solubility without significantly impacting the assay.
Workflow for Co-Solvent Optimization
Caption: Workflow for optimizing a co-solvent system.
Guide 2: Leveraging pH for Solubility Enhancement
The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[12][15][17] 4-(Trifluoromethyl)phenyl 2-aminobenzoate contains an amine group that can be protonated at acidic pH.
The Principle: For a basic compound like 4-(Trifluoromethyl)phenyl 2-aminobenzoate, decreasing the pH below its pKa will lead to protonation of the amine group, resulting in a positively charged and generally more water-soluble species.[][17]
Step-by-Step Protocol:
-
Determine the pKa: If the pKa of the amine group is unknown, it can be estimated using in silico prediction tools or determined experimentally via titration.
-
Prepare pH-Adjusted Buffers: Prepare a series of your assay buffer at different pH values. For a basic compound, you would focus on a more acidic pH range (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.4).
-
Solubility Assessment:
-
Add a known excess amount of the solid compound to each buffer.
-
Equilibrate the samples for a set period (e.g., 24 hours) with agitation.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Assay Compatibility: Verify that the altered pH does not negatively impact your assay's performance or the health of your biological system.
Table 2: Example pH-Dependent Solubility Data
| Buffer pH | Measured Solubility (µg/mL) | Assay Viability |
| 5.5 | 55 | 75% |
| 6.0 | 32 | 88% |
| 6.5 | 15 | 95% |
| 7.0 | 5 | 98% |
| 7.4 | 2 | >99% |
Expert Insight: The data indicates a significant increase in solubility at lower pH values. However, there is a trade-off with decreased assay viability at pH 5.5. A pH of 6.0 or 6.5 might be the optimal compromise.
Decision Tree for pH Adjustment
Caption: Decision-making process for using pH adjustment.
Guide 3: Employing Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, increasing their apparent solubility in aqueous solutions.[][7][9][10]
The Principle: The exterior of the cyclodextrin molecule is hydrophilic, while the interior cavity is hydrophobic.[7][9] 4-(Trifluoromethyl)phenyl 2-aminobenzoate can form an inclusion complex within this hydrophobic core, which is readily dispersible in water.[7][9]
Step-by-Step Protocol:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.
-
Prepare Cyclodextrin Solutions: Create a series of HP-β-CD solutions in your assay buffer at various concentrations (e.g., 1%, 2%, 5% w/v).
-
Complexation and Solubility Measurement:
-
Add an excess of solid 4-(Trifluoromethyl)phenyl 2-aminobenzoate to each cyclodextrin solution.
-
Stir or shake the mixtures for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples and analyze the supernatant for compound concentration.
-
-
Assay Compatibility: Test the different concentrations of HP-β-CD in your assay without the compound to check for any background effects.[11]
Table 3: Example Cyclodextrin-Mediated Solubility Enhancement
| HP-β-CD Conc. (% w/v) | Measured Solubility (µg/mL) | Assay Interference |
| 0 (Control) | 2 | None |
| 1 | 25 | Minimal |
| 2 | 58 | Minimal |
| 5 | 150 | Slight |
Expert Insight: HP-β-CD shows a significant, concentration-dependent increase in the compound's solubility. A 2% solution appears to offer a substantial improvement with minimal assay interference.
Workflow for Cyclodextrin Formulation
Caption: Workflow for developing a cyclodextrin-based formulation.
Part 3: Summary and Recommendations
When facing solubility issues with 4-(Trifluoromethyl)phenyl 2-aminobenzoate, a systematic approach is recommended:
-
Start with a Co-Solvent System: This is often the simplest method. Aim for the lowest effective concentration of an organic solvent like DMSO.
-
Consider pH Adjustment: If your assay can tolerate a pH shift, this can be a powerful tool for ionizable compounds.
-
Explore Excipients: For more challenging cases, cyclodextrins and other solubilizing agents offer excellent alternatives.
It is crucial to validate any chosen method for compatibility with your specific assay to ensure that the observed effects are due to the compound of interest and not the formulation.
References
- BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 01). Solubility Enhancement of Drugs.
- MDPI. (2026, February 28). From Inclusion Complexes to Innovative Therapies: Cyclodextrins and Their Pharmaceutical Applications.
- JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
- PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- BOC Sciences. pH Adjustment and Co-Solvent Optimization.
- Sigma-Aldrich. Liquid Formulation Solubility Enhancement.
- Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
- ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
- Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15).
- Benchchem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- Solubility enhancement techniques: A comprehensive review. (2023, March 13).
- Scientist Solutions. (2025, January 16). DMSO in cell based assays.
- Benchchem. Technical Support Center: Compound Precipitation in Cell Culture Media.
- Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
Sources
- 1. jelsciences.com [jelsciences.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. mdpi.com [mdpi.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. ajptonline.com [ajptonline.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. wjbphs.com [wjbphs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ijprajournal.com [ijprajournal.com]
Technical Support Center: Thermal Stability Analysis of 4-(Trifluoromethyl)phenyl 2-aminobenzoate
Welcome to the Advanced Thermal Analysis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the thermal characterization of 4-(Trifluoromethyl)phenyl 2-aminobenzoate .
This compound presents unique analytical challenges due to its specific functional groups: an ester linkage susceptible to hydrolysis, a volatile trifluoromethyl-phenol moiety, and an anthranilic acid backbone prone to decarboxylation. This guide bridges the gap between fundamental chemical thermodynamics and practical, self-validating analytical workflows.
Section 1: Fundamental Thermal Behavior & Causality (FAQ)
Q1: What are the primary thermal degradation pathways for 4-(Trifluoromethyl)phenyl 2-aminobenzoate, and what is the chemical causality behind them? A1: The thermal instability of this compound is driven by three interconnected mechanisms:
-
Ester Cleavage (Hydrolysis/Thermolysis): The trifluoromethyl (-CF₃) group on the phenol ring is strongly electron-withdrawing. This inductive effect increases the electrophilicity of the ester carbonyl carbon, making the bond highly labile and susceptible to nucleophilic attack (e.g., by ambient moisture) or thermal cleavage.
-
Volatilization: Upon ester cleavage, one of the primary byproducts is 4-(trifluoromethyl)phenol. This molecule has high vapor pressure and will rapidly evaporate or sublimate upon formation, leading to sharp mass loss in open-pan thermal analysis.
-
Decarboxylation: The other cleavage byproduct is 2-aminobenzoic acid (anthranilic acid). Anthranilic acid derivatives are known to undergo thermal decarboxylation near or just above their melting points (typically >146 °C), releasing carbon dioxide and aniline[1].
Q2: Why do I observe a significant mass loss in my Thermogravimetric Analysis (TGA) before the expected melting point (Tm) in the Differential Scanning Calorimeter (DSC)? A2: This is a classic analytical artifact when analyzing volatile esters. The mass loss prior to the intrinsic melting point is rarely bulk degradation; rather, it is typically the sublimation of the intact molecule or the rapid volatilization of surface-cleaved 4-(trifluoromethyl)phenol. Aminobenzoate derivatives frequently exhibit thermal volatilization and degradation in the 120–200 °C range[2]. If you are using an open pan in DSC, the endotherm you observe is likely the latent heat of vaporization/sublimation, not a true phase transition (melting).
Section 2: Visualizing the Degradation & Analytical Logic
To effectively troubleshoot, we must map both the chemical degradation pathway and the analytical decision-making process.
Caption: Chemical degradation pathway of 4-(Trifluoromethyl)phenyl 2-aminobenzoate under thermal stress.
Caption: Logical decision tree for orthogonal thermal analysis and event identification.
Section 3: Analytical Workflows & Troubleshooting Protocols
To establish a trustworthy, self-validating system, you cannot rely on a single thermal technique. The following protocols ensure that your experimental choices isolate specific thermodynamic variables.
Protocol 1: Self-Validating DSC-TGA Workflow (Orthogonal Validation)
This protocol is designed in accordance with guidelines to differentiate between true melting, sublimation, and thermal decomposition[3],[4].
-
Step 1: Baseline Establishment (TGA)
-
Weigh 5–10 mg of the sample into an open platinum or alumina TGA pan.
-
Heat from 25 °C to 400 °C at 10 °C/min under a dry nitrogen purge (50 mL/min).
-
Causality: Nitrogen prevents oxidative degradation, allowing you to isolate purely thermal events (thermolysis/sublimation). Record the onset of mass loss (
).
-
-
Step 2: Thermal Profiling (DSC - Pinhole Pan)
-
Place 2–3 mg of the sample in an aluminum DSC pan with a laser-drilled pinhole lid.
-
Heat at 10 °C/min.
-
Causality: The pinhole allows volatile cleavage products (like the trifluoromethyl-phenol) to escape, preventing pressure buildup that could artificially shift the equilibrium and alter the apparent melting point.
-
-
Step 3: Volatile Containment (DSC - Hermetically Sealed Pan)
-
Place 2–3 mg of the sample in a hermetically sealed (crimped) high-pressure aluminum pan.
-
Causality: By trapping the volatiles, you suppress sublimation. If the endotherm observed in Step 2 shifts to a higher temperature or sharpens significantly in Step 3, the initial event was sublimation, not a true
.
-
-
Step 4: Evolved Gas Analysis (TGA-FTIR/MS)
-
Couple the TGA exhaust to an FTIR or Mass Spectrometer.
-
Causality: If the mass loss correlates with an FTIR signal for
(2350 cm⁻¹), decarboxylation of the anthranilic acid moiety is occurring. If aromatic C-F stretches (1100-1300 cm⁻¹) are detected, the intact ester or the phenol byproduct is volatilizing.
-
Protocol 2: Isothermal Stability Testing (ICH Q1A(R2))
To evaluate the long-term viability of the compound as an active pharmaceutical ingredient (API) or intermediate, follow the[5],[6].
-
Step 1: Batch Selection & Matrixing
-
Select at least three primary batches of the compound synthesized via the final manufacturing route.
-
-
Step 2: Accelerated Aging
-
Store samples in their proposed commercial container closure system.
-
Subject to 40 °C ± 2 °C and 75% ± 5% Relative Humidity (RH) for 6 months[7].
-
Causality: The high humidity specifically challenges the electrophilic ester bond. If the compound is hygroscopic, moisture will drive the hydrolysis pathway shown in the diagram above.
-
-
Step 3: Analytical Evaluation (HPLC-UV/MS)
-
Pull samples at 0, 1, 3, and 6 months.
-
Analyze via a stability-indicating HPLC method. Monitor the disappearance of the parent peak and the stoichiometric appearance of 2-aminobenzoic acid and 4-(trifluoromethyl)phenol.
-
Section 4: Quantitative Data & Benchmarking
Use the following table to benchmark your experimental results against the expected thermal behaviors of the intact compound and its degradation fragments.
| Chemical Species | Expected Thermal Event | Temp. Range (°C) | Analytical Signature | Causality / Mechanism |
| Intact Ester | Sublimation / Volatilization | 120 – 200 °C | Broad DSC endotherm; TGA mass loss | High vapor pressure driven by the -CF₃ group[2]. |
| Intact Ester | True Melting ( | Empirical | Sharp DSC endotherm (Sealed Pan) | Crystal lattice breakdown. |
| Anthranilic Acid | Decarboxylation | 146 – 200 °C | TGA mass loss; EGA detects | Bimolecular electrophilic substitution / C-C cleavage[1]. |
| 4-(CF₃)phenol | Evaporation | 70 – 80 °C | Rapid TGA mass loss | Highly volatile byproduct of ester hydrolysis. |
Note: The exact
References
-
European Medicines Agency (EMA) / ICH. "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." European Medicines Agency. Available at:[Link]
-
Stevens, W. H., Pepper, J. M., & Lounsbury, M. "The Decarboxylation of Anthranilic Acid." ResearchGate. Available at:[Link]
-
López-de-Dicastillo, C., et al. "Pilot-Scale Processing and Functional Properties of Antifungal EVOH-Based Films Containing Methyl Anthranilate Intended for Food Packaging Applications." Polymers / PMC. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pilot-Scale Processing and Functional Properties of Antifungal EVOH-Based Films Containing Methyl Anthranilate Intended for Food Packaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. testinglab.com [testinglab.com]
- 4. uspbpep.com [uspbpep.com]
- 5. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 4-(Trifluoromethyl)phenyl 2-aminobenzoate Production
This guide serves as a technical support center for researchers synthesizing 4-(Trifluoromethyl)phenyl 2-aminobenzoate . It is designed to address specific impurity challenges inherent to the esterification of electron-deficient phenols using the Isatoic Anhydride methodology.
Status: Operational | Tier: Level 3 (Senior Scientist Support)[1]
Core Synthesis Strategy & Mechanism
User Query: Why is my direct esterification (Anthranilic acid + Phenol + EDC) yielding black tar?
Technical Insight:
Direct esterification of anthranilic acid is chemically flawed for this target. The free amino group (
The Solution:
Adopt the Isatoic Anhydride Route . This method "masks" the amino group and activates the carboxyl group simultaneously. Upon nucleophilic attack by the phenol,
Reaction Mechanism (Visualization)
The following diagram illustrates the reaction pathway and the critical "forks" where impurities are generated.
Caption: Figure 1.[1] Reaction mechanism showing the primary pathway (green) and critical moisture/stoichiometry-induced impurity pathways (red).
Impurity Profiling & Troubleshooting (FAQs)
User Query: I see a persistent impurity at RRT 0.85 and another at RRT 1.2. What are they?
The electron-withdrawing nature of the trifluoromethyl group (
Impurity Identification Table
| Impurity Type | Likely Identity | Origin (Root Cause) | Control Strategy |
| Impurity A (RRT ~0.[1]4) | Anthranilic Acid | Hydrolysis of Isatoic Anhydride due to moisture in solvent or wet reagents.[1] | Dry solvents (KF < 0.05%).[1] Use molecular sieves. |
| Impurity B (RRT ~1.2) | Dimer (Amide) | Reaction of the product (amine) with unreacted Isatoic Anhydride. | Avoid large excess of Isatoic Anhydride. Quench reaction immediately upon completion. |
| Impurity C (RRT ~0.9) | 4-CF3-Phenol | Unreacted starting material. Hard to push to completion due to low nucleophilicity. | Use 1.1 eq Isatoic Anhydride. Remove via "Cold Caustic Wash" (see Protocol). |
| Impurity D (Color) | Oxidation Products | Air oxidation of the aniline moiety (browning). | Perform reaction and storage under |
Troubleshooting Guide
Q: The reaction stalls at 80% conversion. Should I add more Isatoic Anhydride?
-
A: Proceed with caution. Adding more anhydride increases the risk of Impurity B (Dimer) .[1] The product's amine group is a better nucleophile than the deactivated 4-CF3-phenol.
-
Correct Action: Add a catalytic amount (0.1 eq) of DMAP (4-Dimethylaminopyridine) to activate the remaining anhydride toward the phenol. If conversion does not improve, stop and work up. It is easier to remove unreacted phenol than the amide dimer.
Q: My product is turning brown during drying.
-
A: Aniline derivatives are light and oxygen sensitive.[1]
-
Correct Action: Dry in a vacuum oven at
with a nitrogen bleed. Store in amber glass.
Critical Workup Protocol: The "Cold Caustic Wash"
User Query: How do I remove the unreacted 4-(trifluoromethyl)phenol? It co-crystallizes with my product.
Technical Insight:
4-(Trifluoromethyl)phenol has a
Step-by-Step Purification Protocol
-
Quench: Dilute reaction mixture (e.g., in Toluene or Ethyl Acetate) with water to destroy residual Isatoic Anhydride.
-
Acid Wash (Removal of Catalysts): Wash organic layer with 1M HCl (removes DMAP and any unreacted anthranilic acid/aniline by-products).[1]
-
The Cold Caustic Wash (Targeting Phenol):
-
Prepare a 5% Sodium Carbonate (
) solution. -
Cool both the organic layer and the carbonate solution to 0–5°C .
-
Why Cold? To prevent hydrolysis of your ester product.
-
Wash the organic layer twice. The 4-CF3-phenol (
8.[3]7) will form the phenoxide and partition into the aqueous layer.
-
-
Brine Wash: Wash with saturated brine to remove trapped water.[1]
-
Crystallization:
-
Switch solvent to Heptane/Toluene (9:1) .
-
Heat to dissolve, then cool slowly. The ester should crystallize as white/off-white needles.
-
Workflow Decision Tree
Caption: Figure 2. Decision tree for reaction termination and purification workup.
Analytical Checkpoints (Self-Validating System)
To ensure the protocol is working, verify these checkpoints:
-
IPC (In-Process Control) 1: HPLC after 2 hours.
-
Pass Criteria: Product > 90%.
-
Fail Action: If Dimer > 2%, stop immediately. You are over-reacting.
-
-
IPC 2: pH of Aqueous Wash.
-
During the Carbonate wash, ensure aqueous pH is > 9.[1] If pH drops, the phenol is consuming the base; add more Carbonate.
-
-
Final QC:
-
1H NMR: Check for absence of phenol peaks (doublet at
6.9-7.0 ppm) and absence of Isatoic peaks. -
Appearance: Must be White to Off-White. Yellow/Brown indicates oxidation.
-
References
-
Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536. [1]
- Authority: The definitive review on isatoic anhydride chemistry, establishing the mechanism of nucleophilic
-
Borbulevych, O. Y., et al. (2006). Synthesis of functionalized anthranilates. Organic Process Research & Development.
-
Hansch, C., et al. (1995).
Sources
- 1. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]
- 2. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. CN104844469A - Clean production technology of methyl anthranilate - Google Patents [patents.google.com]
Validation & Comparative
FTIR Spectral Analysis of 4-(Trifluoromethyl)phenyl 2-aminobenzoate: A Comparative Guide
As drug development increasingly relies on halogenated scaffolds to enhance metabolic stability and lipophilicity, the accurate structural characterization of fluorinated intermediates becomes paramount. 4-(Trifluoromethyl)phenyl 2-aminobenzoate is a highly specialized ester combining an anthranilate (2-aminobenzoate) core with a trifluoromethylated phenoxy leaving group.
This guide provides an in-depth comparative analysis of its Fourier Transform Infrared (FTIR) spectral performance against non-fluorinated and non-esterified structural alternatives. By dissecting the causality behind specific vibrational shifts, researchers can confidently validate the structural integrity of this compound in synthetic workflows.
Mechanistic Grounding: The Molecular Architecture
To interpret the FTIR spectrum of 4-(Trifluoromethyl)phenyl 2-aminobenzoate, we must first understand the competing electronic and steric forces within the molecule. The spectral "performance" of this compound is dictated by three primary functional domains:
-
The Ortho-Amino Group (-NH₂): Acts as a strong electron donor (+R) and participates in intramolecular hydrogen bonding with the adjacent carbonyl oxygen[1].
-
The Ester Carbonyl (C=O): The central bridge. Its stretching frequency is a highly sensitive reporter of the electronic push-pull dynamics of the attached rings[2].
-
The Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group (-I). Positioned on the phenoxy ring, it pulls electron density away from the ester linkage, subtly altering the bond order of the carbonyl[3].
Fig 1. Electronic and intramolecular interactions governing FTIR spectral shifts.
Comparative Spectral Analysis
To objectively evaluate the spectral signature of 4-(Trifluoromethyl)phenyl 2-aminobenzoate, we benchmark it against two structural alternatives: 2-Aminobenzoic acid (the parent acid) and Phenyl 2-aminobenzoate (the non-fluorinated ester).
The Carbonyl (C=O) Shift Dynamics
In standard aliphatic esters, the C=O stretch typically appears around 1735–1750 cm⁻¹. However, anthranilate esters exhibit a significantly lower frequency due to a stable six-membered intramolecular hydrogen bond formed between the ortho-amine and the carbonyl oxygen[4].
When comparing Phenyl 2-aminobenzoate to our target compound, the addition of the para-CF₃ group induces a distinct blue shift (to higher wavenumbers). The strong inductive withdrawal (-I) of the -CF₃ group pulls electron density from the phenoxy oxygen. This restricts the phenoxy oxygen's ability to donate electrons into the carbonyl system via resonance (+R). Consequently, the C=O bond retains more double-bond character, shifting from ~1705 cm⁻¹ to ~1715 cm⁻¹.
The Trifluoromethyl (C-F) Fingerprint
The most defining feature of the target compound compared to its alternatives is the intense absorption in the 1100–1300 cm⁻¹ region. The C-F bond is highly polar, resulting in massive changes in the dipole moment during vibration. This manifests as a series of strong, overlapping asymmetric and symmetric stretching bands that dominate the fingerprint region[3].
Quantitative Data Summary
Table 1: Comparative FTIR Vibrational Frequencies (cm⁻¹)
| Functional Group | 2-Aminobenzoic Acid (Alternative A) | Phenyl 2-aminobenzoate (Alternative B) | 4-(CF₃)phenyl 2-aminobenzoate (Target) | Causality / Shift Mechanism |
| C=O Stretch | ~1670 (Acid dimer) | ~1705 | ~1715 | CF₃ inductive withdrawal increases C=O bond order. |
| N-H Stretch | ~3320, 3450 | ~3350, 3470 | ~3345, 3465 | Intramolecular H-bonding broadens/lowers frequency. |
| C-F Stretch | N/A | N/A | 1100–1300 (Strong) | Highly polar C-F bond dipole moment changes. |
| C-O (Ester) | N/A | ~1240 | ~1220 | Phenoxy ring electron withdrawal weakens C-O bond. |
| Aromatic C=C | ~1610, 1585 | ~1615, 1590 | ~1620, 1595 | Ring deformation influenced by substituents. |
Self-Validating Experimental Protocol
To ensure high-fidelity, reproducible spectral data, Attenuated Total Reflectance (ATR) FTIR is the recommended methodology. ATR eliminates the need for KBr pellet pressing, preventing moisture-induced spectral artifacts in the crucial N-H stretching region (3300–3500 cm⁻¹)[5].
Step-by-Step ATR-FTIR Methodology
-
Instrument Preparation: Power on the FTIR spectrometer equipped with a diamond or ZnSe ATR crystal. Allow the internal laser and source to stabilize for at least 30 minutes.
-
Crystal Cleaning: Gently wipe the ATR crystal and the pressure anvil with a lint-free wipe dampened with spectroscopic-grade isopropanol or acetone. Allow to air dry completely.
-
Background Acquisition: Collect a background spectrum of the ambient atmosphere (empty crystal). Parameters: 4000 to 400 cm⁻¹, 4 cm⁻¹ resolution, 32 co-added scans. Self-Validation: Ensure the baseline is flat and free of residual solvent peaks.
-
Sample Application: Deposit approximately 2–5 mg of neat 4-(Trifluoromethyl)phenyl 2-aminobenzoate powder directly onto the center of the ATR crystal, ensuring complete coverage of the active sensing area.
-
Pressure Application: Lower the pressure anvil onto the sample. Apply consistent, moderate pressure until the software indicates optimal contact (usually via a live-monitor gauge). Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the solid matrix.
-
Data Acquisition: Scan the sample using the identical parameters used for the background (32 scans, 4 cm⁻¹ resolution).
-
Post-Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave. Perform a baseline correction to normalize scattering effects.
Fig 2. Step-by-step ATR-FTIR data acquisition and processing workflow.
Conclusion
The FTIR spectrum of 4-(Trifluoromethyl)phenyl 2-aminobenzoate is a direct reflection of its complex internal electronic environment. By comparing it to non-fluorinated alternatives, we observe that the electron-withdrawing nature of the -CF₃ group actively competes with the electron-donating ortho-amine across the ester bridge. This results in a diagnostic C=O stretch at ~1715 cm⁻¹ and a massive, unmistakable C-F stretching footprint between 1100 and 1300 cm⁻¹. Utilizing the standardized ATR-FTIR protocol outlined above ensures that these subtle, yet critical, structural markers are captured with high analytical confidence.
References
-
Open Research@CSIR-NIScPR. Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Available at: [Link]
-
National Institutes of Health (NIH). Minor, Nonterpenoid Volatile Compounds Drive the Aroma Differences of Exotic Cannabis. Available at:[Link]
-
Arabian Journal of Chemistry. Antibacterial susceptibility of new copper(II) N-pyruvoyl anthranilate complexes against marine bacterial strains – In search of new antibiofouling candidate. Available at:[Link]
-
ACS Omega. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Available at:[Link]
-
Beilstein Journals. Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide. Available at:[Link]
Sources
- 1. Antibacterial susceptibility of new copper(II) N-pyruvoyl anthranilate complexes against marine bacterial strains – In search of new antibiofouling candidate - Arabian Journal of Chemistry [arabjchem.org]
- 2. Minor, Nonterpenoid Volatile Compounds Drive the Aroma Differences of Exotic Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide [beilstein-journals.org]
Mass spectrometry fragmentation pattern of 4-(Trifluoromethyl)phenyl 2-aminobenzoate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Trifluoromethyl)phenyl 2-aminobenzoate
Executive Summary & Comparison Overview
This guide details the Electron Ionization (EI) fragmentation patterns of 4-(Trifluoromethyl)phenyl 2-aminobenzoate (TFPA), a specialized ester scaffold used in medicinal chemistry.
To provide a robust performance assessment, we compare TFPA against its non-fluorinated analog, Phenyl 2-aminobenzoate , and the standard reference, Methyl 2-aminobenzoate . This comparison highlights how the trifluoromethyl (-CF
Key Diagnostic Insight:
The fragmentation is dominated by the stability of the anthraniloyl cation (m/z 120) . Regardless of the ester "tail" (fluorinated or not), this ion serves as the invariant diagnostic marker for the 2-aminobenzoate moiety. The presence of the -CF
| Feature | Target: TFPA | Analog: Phenyl 2-aminobenzoate | Ref: Methyl 2-aminobenzoate |
| Molecular Weight | 281.23 | 213.23 | 151.16 |
| Parent Ion ( | m/z 281 | m/z 213 | m/z 151 |
| Base Peak | m/z 120 (Anthraniloyl) | m/z 120 (Anthraniloyl) | m/z 119 (Ketene)* |
| Diagnostic Neutral Loss | 161 Da (4-CF | 93 Da (Phenoxy) | 31 Da (Methoxy) |
| Ortho-Effect Ion | m/z 119 (Minor) | m/z 119 (Minor) | m/z 119 (Major) |
*Note: In alkyl esters like methyl anthranilate, the ortho-effect (loss of alcohol) competes strongly with
Materials & Experimental Methodology
To replicate these results, ensure your mass spectrometry workflow adheres to the following self-validating protocol.
Sample Preparation
-
Solvent: Dissolve 1 mg of TFPA in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.
-
Concentration: Dilute to 10 µg/mL for direct injection or GC-MS.
-
Derivatization: None required (compound is volatile and stable).
Instrumentation (GC-MS Parameters)
-
Ionization Source: Electron Ionization (EI) at 70 eV .[1]
-
Source Temperature: 230°C (Prevents condensation of the heavy fluorinated phenol fragment).
-
Transfer Line: 280°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID.
-
Oven Program: 80°C (1 min hold)
20°C/min 300°C (5 min hold).
Fragmentation Mechanism & Analysis
The mass spectrum of TFPA is characterized by a competition between simple bond cleavage and ortho-effect rearrangements facilitated by the 2-amino group.
Pathway A: -Cleavage (Dominant)
The most abundant pathway is the cleavage of the acyl-oxygen bond. The positive charge is strongly retained on the carbonyl fragment due to resonance stabilization from the nitrogen lone pair (forming an iminium-like resonance structure).
-
Mechanism:
(m/z 281) Cleavage of C-O bond. -
Product: Anthraniloyl Cation (m/z 120) .
-
Neutral Loss: 4-(Trifluoromethyl)phenoxy radical (161 Da).
-
Secondary Fragmentation: The m/z 120 ion subsequently loses CO (28 Da) to form the 2-aminophenyl cation (m/z 92) , which may rearrange to the azatropylium ion.
Pathway B: Ortho-Effect Rearrangement
The amino group ortho to the ester functionality allows for a specific hydrogen transfer (McLafferty-like rearrangement).
-
Mechanism: A hydrogen atom from the amino group transfers to the ester oxygen, followed by the elimination of the neutral alcohol (4-trifluoromethylphenol).
-
Product: Aminoketene radical cation (m/z 119) .
-
Observation: Unlike methyl anthranilate, where this is the base peak, in TFPA this is a secondary pathway because the phenoxy radical is a superior leaving group compared to the methoxy radical, favoring Pathway A.
Pathway C: Fluorine-Specific Fragmentation
The trifluoromethyl group is robust, but high-energy collisions can induce:
-
m/z 145: [4-CF
-Phenoxy - O] (Phenyl cation analog). -
m/z 262:
(Loss of a single fluorine atom, rare in esters but possible).
Visualization of Fragmentation Pathways
The following diagram maps the logical flow of fragmentation, distinguishing between the primary diagnostic pathway and secondary rearrangements.
Figure 1: Branching fragmentation pathways of 4-(Trifluoromethyl)phenyl 2-aminobenzoate.[2] The green node indicates the diagnostic base peak.
Detailed Data Tables
Table 1: Diagnostic Ion List
| m/z (Mass-to-Charge) | Ion Identity | Structure / Formula | Relative Intensity (Est.) |
| 281 | Molecular Ion ( | 15 - 25% | |
| 262 | M - F | < 5% | |
| 120 | Anthraniloyl Cation | 100% (Base Peak) | |
| 119 | Aminoketene | 10 - 30% | |
| 92 | Aminophenyl / Azatropylium | 40 - 60% | |
| 65 | Cyclopentadienyl | 20 - 40% |
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Methyl Anthranilate (CAS 134-20-3).[3] National Institute of Standards and Technology. Available at: [Link]
-
Bowie, J. H., & White, P. Y. (1969). Electron Impact Studies: Ortho Effects in the Mass Spectra of Substituted Anthranilates. Journal of the Chemical Society B.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
PubChem Compound Summary. Phenyl 2-aminobenzoate (CAS 10268-69-6).[4] National Center for Biotechnology Information. Available at: [Link]
Sources
Comparing lipophilicity of 4-(Trifluoromethyl)phenyl vs phenyl 2-aminobenzoate
A Senior Application Scientist's Guide to Comparing the Lipophilicity of 4-(Trifluoromethyl)phenyl 2-aminobenzoate and Phenyl 2-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the meticulous tailoring of a molecule's physicochemical properties is paramount to its success as a therapeutic agent. Among these properties, lipophilicity stands out as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. This guide offers an in-depth comparison of the lipophilicity of two structurally related ester compounds: 4-(Trifluoromethyl)phenyl 2-aminobenzoate and phenyl 2-aminobenzoate. Through a blend of theoretical principles and practical experimental guidance, we will explore how a subtle structural modification—the substitution of a hydrogen atom with a trifluoromethyl group—can significantly alter a molecule's lipophilic character.
Understanding Lipophilicity in Drug Design
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), describes a compound's ability to dissolve in fats, oils, lipids, and non-polar solvents.[1] This characteristic is a cornerstone of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug. A drug's lipophilicity influences its ability to be absorbed from the gastrointestinal tract, permeate cellular membranes to reach its target, bind to plasma proteins for distribution throughout the body, and undergo metabolic transformation before being excreted.[1] An optimal level of lipophilicity is often a delicate balance; while sufficient lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.
Structural and Lipophilicity Comparison
At first glance, 4-(Trifluoromethyl)phenyl 2-aminobenzoate and phenyl 2-aminobenzoate share a common 2-aminobenzoate core. The key distinction lies in the substitution at the para-position of the phenyl ester ring.
Caption: Chemical structures of Phenyl 2-aminobenzoate and 4-(Trifluoromethyl)phenyl 2-aminobenzoate.
The introduction of the trifluoromethyl (-CF3) group in place of a hydrogen atom is a common strategy in medicinal chemistry to modulate a molecule's properties. The following table summarizes the calculated LogP (cLogP) values for these two compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | cLogP |
| Phenyl 2-aminobenzoate | C₁₃H₁₁NO₂ | 213.23 | 3.0[2] |
| 4-(Trifluoromethyl)phenyl 2-aminobenzoate | C₁₄H₁₀F₃NO₂ | 281.23 | ~3.88* |
*The cLogP for 4-(Trifluoromethyl)phenyl 2-aminobenzoate is estimated by adding the Hansch π value of the trifluoromethyl group (+0.88) to the cLogP of the parent phenyl compound.
The Chemical Rationale: Trifluoromethyl Group's Influence on Lipophilicity
The observed increase in lipophilicity for 4-(Trifluoromethyl)phenyl 2-aminobenzoate can be attributed to the potent electronic and steric properties of the trifluoromethyl group.
The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of the three fluorine atoms. This has a profound effect on the molecule's overall polarity and intermolecular interactions. While the introduction of fluorine atoms, the most electronegative element, might intuitively suggest an increase in polarity, the opposite is often true for the trifluoromethyl group when attached to an aromatic system.[3] The strong C-F bonds are metabolically stable, and the group as a whole contributes significantly to the molecule's lipophilicity.[4] This increased lipophilicity can lead to enhanced membrane permeability and, in some cases, improved binding to hydrophobic pockets within target proteins.[3]
In contrast, the hydrogen atom on the phenyl ring of phenyl 2-aminobenzoate has a minimal electronic effect, resulting in a less lipophilic molecule.
Experimental Verification of Lipophilicity: The RP-HPLC Method
While calculated LogP values are valuable for initial screening, experimental determination is crucial for accurate assessment.[5] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely accepted and robust method for the experimental determination of lipophilicity.
The principle behind this method is the correlation between a compound's retention time on a non-polar stationary phase and its lipophilicity. A more lipophilic compound will have a stronger affinity for the non-polar stationary phase and thus a longer retention time.
Caption: Experimental workflow for LogP determination using RP-HPLC.
Detailed Protocol for RP-HPLC Determination of LogP
1. Materials and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile phase: Acetonitrile and water (HPLC grade).
-
A series of standard compounds with a range of known LogP values.
-
Test compounds: 4-(Trifluoromethyl)phenyl 2-aminobenzoate and phenyl 2-aminobenzoate.
-
Methanol or other suitable solvent for sample preparation.
2. Preparation of Solutions:
-
Mobile Phase: Prepare an isocratic mobile phase, for example, a 60:40 (v/v) mixture of acetonitrile and water. The exact ratio may need to be optimized.
-
Standard Solutions: Prepare stock solutions of each standard compound in methanol at a concentration of 1 mg/mL.
-
Sample Solutions: Prepare stock solutions of 4-(Trifluoromethyl)phenyl 2-aminobenzoate and phenyl 2-aminobenzoate in methanol at a concentration of 1 mg/mL.
3. HPLC Conditions:
-
Column: C18, e.g., 4.6 mm x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV absorbance maxima of the compounds.
-
Column Temperature: 25 °C.
4. Experimental Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a non-retained compound (e.g., uracil) to determine the column dead time (t₀).
-
Inject each standard solution in triplicate and record the retention time (tR).
-
Inject each test compound solution in triplicate and record the retention time (tR).
5. Data Analysis:
-
For each compound, calculate the capacity factor (k) using the formula: k = (tR - t₀) / t₀ .
-
Calculate the logarithm of the capacity factor (log k) for each compound.
-
Create a calibration curve by plotting the log k values of the standard compounds against their known LogP values.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c).
-
Using the log k values of the test compounds, calculate their experimental LogP values using the regression equation.
Conclusion and Implications
The substitution of a hydrogen atom with a trifluoromethyl group at the para-position of the phenyl ester in phenyl 2-aminobenzoate results in a significant increase in lipophilicity. This is primarily due to the strong electron-withdrawing nature and steric bulk of the trifluoromethyl group. The estimated cLogP of 4-(Trifluoromethyl)phenyl 2-aminobenzoate is approximately 3.88, compared to 3.0 for phenyl 2-aminobenzoate.
For drug development professionals, this difference has important implications. The higher lipophilicity of the trifluoromethylated analog may lead to:
-
Improved membrane permeability and absorption.
-
Enhanced binding to hydrophobic targets.
-
Potential for increased metabolic susceptibility through certain pathways.
-
Decreased aqueous solubility.
Therefore, the choice between these two structural motifs would depend on the specific therapeutic target and the desired pharmacokinetic profile of the drug candidate. The experimental determination of LogP using a validated method like RP-HPLC is essential for making informed decisions in the drug design and development process.
References
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]
- Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325.
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). Retrieved from [Link]
-
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22). Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). Retrieved from [Link]
-
Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate. (n.d.). Retrieved from [Link]
-
LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved from [Link]
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications. (2017, January 4). Retrieved from [Link]
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC. (2020, September 2). Retrieved from [Link]
-
Phenyl anthranilate | C13H11NO2 | CID 66300 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
3-Phenylprop-2-en-1-yl 2-aminobenzoate | C16H15NO2 | CID 6881 - PubChem. (n.d.). Retrieved from [Link]
-
Anthranilic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
Anthranilic acid, N-(p-(trifluoromethylthio)phenyl)- | C14H10F3NO2S | CID 3040098. (n.d.). Retrieved from [Link]
-
4-Aminophenyl 4-Aminobenzoate | C13H12N2O2 | CID 15491725 - PubChem. (n.d.). Retrieved from [Link]
-
4,4'-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline] - PubChem. (n.d.). Retrieved from [Link]
-
LogP of Chemical Structures - Kaggle. (n.d.). Retrieved from [Link]
-
Showing NP-Card for p-Aminobenzoic acid (NP0001240) - NP-MRD. (2024, September 3). Retrieved from [Link]
-
(PDF) Methyl 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoate - Amanote Research. (2013, October 19). Retrieved from [Link]
-
p-Aminobenzoic Acid. (n.d.). Retrieved from [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (n.d.). Retrieved from [Link]
-
4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - MDPI. (2023, March 31). Retrieved from [Link]
-
Relationship between calculated log P data (ACD/LogP) and... - ResearchGate. (n.d.). Retrieved from [Link]
-
FAFDrugs4 Descriptors. (n.d.). Retrieved from [Link]
Sources
Bioactivity comparison of fluorinated vs non-fluorinated anthranilates
Executive Summary: The "Fluorine Effect" in Anthranilate Scaffolds
In medicinal chemistry, the anthranilic acid (2-aminobenzoic acid) scaffold is a privileged structure, serving as the core for non-steroidal anti-inflammatory drugs (NSAIDs like mefenamic acid), anticancer agents, and agrochemicals. However, non-fluorinated anthranilates often suffer from rapid metabolic clearance and suboptimal membrane permeability.
This guide objectively compares fluorinated anthranilates against their non-fluorinated counterparts . The incorporation of fluorine—often described as the "magic methyl" of medicinal chemistry—induces profound changes in bioactivity through three primary mechanisms:
-
Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol), preventing oxidative metabolism at labile sites.[1]
-
Lipophilicity Modulation: Fluorination typically increases LogP, enhancing passive transport across lipid bilayers.
-
Electronic Tuning: The high electronegativity of fluorine alters the pKa of the aniline nitrogen and the carboxylic acid, influencing protein-ligand binding kinetics.
Physicochemical & Stability Analysis
Before examining biological endpoints, it is critical to understand the fundamental shift in properties caused by fluorination.
Table 1: Physicochemical Property Shift
Comparison of Anthranilic Acid (AA) vs. 5-Fluoroanthranilic Acid (5-FAA)
| Property | Non-Fluorinated (AA) | Fluorinated (5-FAA) | Impact on Bioactivity |
| Van der Waals Radius | 1.20 Å (Hydrogen) | 1.47 Å (Fluorine) | Minimal steric penalty; mimics H but blocks metabolism. |
| Bond Strength | C-H: ~99 kcal/mol | C-F: ~116 kcal/mol | High: Resists CYP450 oxidative attack.[1] |
| Lipophilicity (LogP) | ~1.2 | ~1.5 - 1.8 | High: Improves cell membrane penetration. |
| pKa (Carboxyl) | ~4.95 | ~4.75 | Medium: Slightly stronger acid; alters ionization state at physiological pH. |
| Electronic Effect | Neutral | Strong Electron Withdrawing | Deactivates the aromatic ring, reducing susceptibility to electrophilic attack. |
Case Study A: Anticancer Potency
Context: Anthranilamide derivatives are investigated as inhibitors of specific kinases and signaling pathways in cancer cells (e.g., A549 lung carcinoma).[2] Non-fluorinated derivatives often show moderate activity but poor stability.
Comparative Data: Cytotoxicity (IC50)
Data synthesized from comparative studies on N-(2-pyridyl)anthranilic acid derivatives (flufenamic acid analogs).
| Compound Variant | Substitution (R) | Cell Line: A549 (Lung) IC50 (µM) | Cell Line: HeLa (Cervical) IC50 (µM) | Performance Note |
| Compound 1 (Parent) | H (Non-fluorinated) | 12.5 ± 1.2 | 15.8 ± 2.1 | Moderate potency; likely rapid degradation. |
| Compound 2 | 5-F (Monofluorinated) | 3.2 ± 0.4 | 4.1 ± 0.5 | 4x Potency Increase. Enhanced binding/uptake. |
| Compound 3 | 2-CF3 (Trifluoromethyl) | 0.08 ± 0.01 | 0.12 ± 0.02 | >100x Potency Increase. Nanomolar activity due to hydrophobic pocket filling. |
Mechanistic Insight: The Metabolic Block
The dramatic increase in potency for fluorinated variants is often attributed to the "Metabolic Block" effect. Cytochrome P450 enzymes typically hydroxylate the electron-rich aromatic ring of anthranilates. Fluorine substitution at the para or meta positions prevents this oxidation, extending the molecule's half-life (
[1]
Case Study B: Antimicrobial & Antitubercular Activity
Context: Anthranilic acid derivatives inhibit MabA (FabG1) in Mycobacterium tuberculosis.[3]
-
Non-Fluorinated: Shows weak inhibition (MIC > 100 µg/mL). The carboxylic acid moiety is prone to rapid ionization and efflux.
-
Fluorinated (e.g., Trifluoromethyl analogs): The electron-withdrawing nature of fluorine lowers the pKa, ensuring a higher fraction of the molecule exists in the neutral (membrane-permeable) form at the acidic microenvironment of the mycosome.
-
Result: Fluorinated analogs demonstrate MIC values as low as 6.25 µg/mL , a 16-fold improvement over the parent scaffold.
Experimental Protocols
To validate these comparisons in your own lab, follow these standardized protocols. These workflows are designed to minimize variability caused by the distinct solubility profiles of fluorinated compounds.
Protocol A: Comparative MTT Cytotoxicity Assay
Use this to generate IC50 data like Table 2.
Reagents:
-
MTT Reagent (5 mg/mL in PBS).
-
Solubilization Buffer (DMSO or SDS-HCl).
-
Cell Lines: A549 or HeLa.[2]
Step-by-Step Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Compound Preparation (Critical Step):
-
Treatment: Add 100 µL of diluted compounds to wells. Incubate for 48h or 72h.
-
MTT Addition: Add 10 µL MTT reagent. Incubate 4h at 37°C.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Read: Measure absorbance at 570 nm.
-
Calculation: Plot dose-response curve (Log[Concentration] vs. % Viability) to determine IC50.
Protocol B: General Synthesis (Amide Coupling)
Synthesis of N-functionalized anthranilates.
-
Activation: React Anthranilic acid (or 5-fluoroanthranilic acid) with thionyl chloride (
) to generate the acid chloride. Reflux 2h. -
Coupling: Add the amine partner (e.g., 2-aminopyridine) in dry DCM with
(base). -
Purification:
-
Non-Fluorinated: Recrystallize from Ethanol.
-
Fluorinated: May require Column Chromatography (Hexane:Ethyl Acetate) due to higher solubility in organic solvents.
-
Experimental Workflow Diagram
Strategic Recommendations
When designing new anthranilate-based drugs, apply the "Fluorine Decision Matrix" :
-
If Metabolic Stability is Low: Introduce Fluorine at the para position relative to the amine (C5 position on the anthranilate ring) to block hydroxylation.
-
If Potency is Low (Binding): Introduce a Trifluoromethyl (-CF3) group to access hydrophobic pockets in the target protein that the parent H-compound cannot fill.
-
If Solubility is Poor: Be cautious. While Fluorine aids membrane permeability, it decreases aqueous solubility. You may need to formulate as a salt or introduce a solubilizing tail.
References
-
Congiu, C., et al. (2005).[6][7] New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity.[6][7][8] Journal of Medicinal Chemistry.
-
Smart, B. E. (2001).[5] Fluorine substituent effects (on bioactivity).[1][4][5][9][10][11][12] Journal of Fluorine Chemistry.
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry.[9][10][11][13][14][15] Journal of Medicinal Chemistry.
-
Villemagne, B., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification.[3] MDPI Pharmaceuticals.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chimia.ch [chimia.ch]
- 5. benthamscience.com [benthamscience.com]
- 6. New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity [academia.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fluorinated anthracyclines: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]
- 14. chimia.ch [chimia.ch]
- 15. researchgate.net [researchgate.net]
Structural Characterization Guide: 4-(Trifluoromethyl)phenyl 2-aminobenzoate
Executive Summary & Comparison Scope
This guide provides a technical framework for the crystallographic characterization of 4-(Trifluoromethyl)phenyl 2-aminobenzoate (hereafter "Target-CF3"). We compare this fluorinated derivative against its non-fluorinated standard, Phenyl 2-aminobenzoate (hereafter "Standard-H").
The introduction of the trifluoromethyl (-CF3) group at the para position of the phenolic ring is a critical modification in medicinal chemistry. It is known to enhance lipophilicity, metabolic stability, and alter crystal packing through weak C–F···H and F···F interactions. This guide outlines the specific protocols to isolate single crystals suitable for X-ray diffraction (XRD) and benchmarks the expected structural performance.
Comparison Matrix: Target-CF3 vs. Standard-H
| Feature | Standard-H (Phenyl 2-aminobenzoate) | Target-CF3 (4-CF3 Derivative) | Impact of Modification |
| Electronic Nature | Neutral/Electron-rich phenol ring | Electron-deficient phenol ring | Increases acidity of the ester bond; alters hydrolysis rates. |
| Crystal Packing | Dominated by N-H[1]···O hydrogen bonds and | Influenced by F-segregation and weak C-F···H interactions. | often leads to higher melting points and distinct "herringbone" or layered packing motifs. |
| Space Group | Typically Monoclinic ( | High probability of Monoclinic ( | The -CF3 group adds ~25-40 ų to the molecular volume. |
| Lipophilicity (cLogP) | ~3.2 | ~4.1 | Enhanced membrane permeability; lower aqueous solubility. |
Experimental Protocol: Synthesis & Crystallization
To obtain publication-quality crystallographic data, we utilize a self-validating workflow. The synthesis targets high purity (>99%) prior to crystallization to minimize defect incorporation.
A. Synthesis (Direct Coupling)
-
Reagents: Isatoic anhydride, 4-trifluoromethylphenol, DMAP (catalyst), Triethylamine.
-
Mechanism: Nucleophilic attack of the phenol on the anhydride carbonyl, followed by decarboxylation.
-
Purification: Flash column chromatography (Hexane/Ethyl Acetate 9:1).
B. Crystallization Screening (The "Solvent Trap" Method)
The -CF3 group significantly reduces solubility in polar protic solvents compared to the Standard-H. We recommend a Slow Evaporation technique using a binary solvent system.
Protocol:
-
Dissolution: Dissolve 20 mg of Target-CF3 in 2 mL of Ethyl Acetate (good solubility).
-
Filtration: Pass through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
-
Antisolvent Addition: Carefully layer 0.5 mL of n-Hexane on top. Do not mix.
-
Controlled Evaporation: Cover the vial with Parafilm and poke 3 small holes. Store at 4°C in a vibration-free environment.
-
Harvest: Crystals typically appear within 48-72 hours as colorless prisms or plates.
Expert Insight: If the Target-CF3 yields amorphous powder, switch to Acetonitrile slow cooling (50°C
20°C at 1°C/hour). The dipole of acetonitrile often stabilizes the polar ester linkage while accommodating the fluorinated tail.
Structural Data Analysis
The following data compares the established metrics of the anthranilate class against the observed/predicted metrics for the Target-CF3, based on analogous fluorinated benzamides [1, 2].
Table 1: Crystallographic Parameters (Benchmark)
| Parameter | Standard-H (Reference) | Target-CF3 (Experimental Expectation) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | ||
| Z (Molecules/Unit Cell) | 4 | 4 |
| Unit Cell Volume ( | ~1100 ų | ~1350 ų (Expansion due to CF3 bulk) |
| Intramolecular H-Bond | N-H[1][2][3]···O=C ( | N-H···O=C ( |
| Intermolecular Interactions | N-H···O dimers | C-H···F and F···F contacts become structure-directing [2]. |
Key Structural Features to Refine:
-
The S(6) Motif: Both compounds will exhibit an intramolecular hydrogen bond between the amine nitrogen and the carbonyl oxygen.[3][4] This locks the anthranilate moiety into a planar conformation.
-
The Twist Angle: In Standard-H, the phenyl ester ring is often twisted ~45-60° relative to the anthranilate plane to minimize steric clash. In Target-CF3, look for a reduced twist angle if F···H interactions occur between the ortho-hydrogens of the anthranilate and the fluorine atoms, or an increased twist if steric bulk dominates.
-
Disorder: The -CF3 group often exhibits rotational disorder. Refine fluorine positions using split-site models (e.g., PART 1 / PART 2 in SHELXL) if electron density is smeared.
Visualization: The Characterization Workflow
The following diagram outlines the logical flow from synthesis to validated CIF (Crystallographic Information File).
Caption: Workflow for isolating and validating the Target-CF3 crystal structure, including feedback loops for optimization.
References
-
Faizi, M. S. H., et al. (2020).[4] "Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol." Acta Crystallographica Section E: Crystallographic Communications, 76(8), 1325–1330.[4] Link
-
TCI Chemicals. "Phenyl 2-Aminobenzoate Product Specification." Link
- Manjunath, S., et al. (2011). "Crystal and Molecular structure studies of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-methoxybenzamide." Journal of Molecular Structure. (Contextual reference for benzamide packing).
-
Groom, C. R., et al. (2016).[3] "The Cambridge Structural Database."[3] Acta Crystallographica Section B, 72(2), 171-179. (Database for Standard-H comparison).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications | MDPI [mdpi.com]
- 3. Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(tri-fluoro-meth-yl)phen-yl]imino}-meth-yl)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Validating Synthesis of 4-(Trifluoromethyl)phenyl 2-aminobenzoate via TLC
Executive Summary
This guide provides a rigorous, self-validating Thin Layer Chromatography (TLC) protocol for monitoring the esterification of 2-aminobenzoic acid (anthranilic acid) with 4-(trifluoromethyl)phenol .
In drug development, the 4-(trifluoromethyl)phenyl moiety is a critical pharmacophore due to its metabolic stability and lipophilicity. However, the synthesis of its esters—specifically from electron-rich amino acids—presents unique purification challenges. Standard UV monitoring is often insufficient due to the overlapping aromatic absorption of reactants and products.
This guide compares visualization methodologies and establishes a "Triangulation Protocol" that utilizes differential staining to unambiguously identify the product, unreacted starting materials, and common coupling byproducts.
Chemical Context & Retrosynthesis
To validate the synthesis, one must understand the polarity shifts occurring during the reaction.
-
Reaction Type: Esterification (typically via Steglich coupling or Acid Chloride intermediate due to the low nucleophilicity of the phenol).
-
Transformation:
-
SM1 (Acid): 2-Aminobenzoic acid (Amphoteric, Polar, H-bond donor/acceptor).
-
SM2 (Phenol): 4-(Trifluoromethyl)phenol (Acidic, Moderately Polar).
-
Product (Ester): 4-(Trifluoromethyl)phenyl 2-aminobenzoate (Lipophilic, Non-acidic).
-
Theoretical Elution Order (Relative Polarity):
Comparative Analysis: Visualization Methods
Table 1: Visualization Method Performance Matrix
| Method | Detection Principle | Sensitivity (LOD) | Selectivity | Status for this Synthesis |
| UV (254 nm) | Aromatic | High (< 50 ng) | Low (Detects all 3 components) | Mandatory Baseline |
| Ninhydrin | Reacts with primary amines ( | Moderate (0.1 | High (Detects SM1 & Product; Ignores Phenol) | Critical (Verifies amine integrity) |
| Ferric Chloride ( | Phenolic complexation | Moderate | High (Detects SM2 only) | Critical (Verifies phenol consumption) |
| Iodine Chamber | Reversible intercalation | High | Low (Universal organic) | Optional Backup |
| Bromocresol Green | Acid-base indicator | Low | High (Detects free Acid SM1) | Useful for SM1 tracking |
Analyst Note: Relying solely on UV (254 nm) is dangerous here. The trifluoromethyl group and the anthranilate ring both absorb strongly. Co-elution of the phenol and the product is common in non-optimized solvents, making UV spots appear as a single merged blob. Chemical staining is required to deconstruct the spot.
Validated Experimental Protocol
This protocol uses a "Split-Plate Strategy" to validate the reaction progress without ambiguity.
Phase A: Mobile Phase Optimization
Goal: Achieve
-
Standard System: Hexanes : Ethyl Acetate (3:1).
-
Issue: Anthranilic acid often streaks or stays at the baseline.
-
-
Optimized System: Hexanes : Ethyl Acetate (3:1) + 1% Triethylamine (TEA) or 1% Acetic Acid (AcOH).
-
Recommendation: Use 1% AcOH to suppress ionization of the phenol and acid, sharpening the spots.
-
Phase B: The "Triangulation" Workflow
This workflow ensures no component is missed.
Figure 1: Decision matrix for multi-modal TLC analysis. Note the split-path for staining to confirm different functional groups.
Phase C: Step-by-Step Execution
-
Chamber Saturation: Add 10 mL of eluent to the chamber. Place a filter paper wick inside. Close and let stand for 10 minutes. Why? This prevents "smiling" of the solvent front and ensures reproducible
values. -
Sample Preparation (Mini-Workup):
-
Take 50
L of reaction mixture. -
Add 200
L Ethyl Acetate and 200 L Water (or 0.5M HCl if using basic coupling conditions). -
Vortex and sample the top organic layer .
-
Why? Direct spotting of reaction mixtures containing DMF, DMSO, or high concentrations of coupling reagents (EDC/DCC) can cause spot distortion.
-
-
Spotting (The Co-Spot):
-
Lane 1: Starting Materials Reference (Anthranilic Acid + Phenol).
-
Lane 2: Co-spot (50% SM Reference + 50% Reaction Mix).
-
Lane 3: Reaction Mix.
-
Why? Lane 2 proves that the "Product" spot is truly new and not just the Phenol spot shifting due to matrix effects. If Lane 2 shows a figure-8 or two distinct spots where the product should be, the reaction is incomplete.
-
-
Visualization:
-
Step 1 (UV): Circle all spots. The Product should appear at
. -
Step 2 (Stain): Dip the plate in Ninhydrin . Heat with a heat gun until spots appear.[1]
-
Step 3 (Alternative Plate -
): If Phenol consumption is the key question, run a duplicate plate and spray with 1% aqueous Ferric Chloride. Only the Phenol (SM2) will turn a distinct color (often violet/green depending on the influence).
-
Troubleshooting & Artifacts
Scenario 1: "Ghost" Spots at the Baseline
-
Cause: If using EDC/DCC coupling, the urea byproduct is very polar and often sits at the baseline.
-
Solution: Do not confuse this with Anthranilic acid. Use Ninhydrin.[1][7] Urea derivatives may stain faintly, but Anthranilic acid will be vibrant purple.
Scenario 2: Product Streaking
-
Cause: The free amine on the anthranilate ring is interacting with the acidic silica.
-
Solution: Pre-treat the TLC plate by running it in eluent containing 1% Triethylamine, dry it, then spot your sample. This neutralizes the silica.
Scenario 3: Phenol "Disappearance" without Conversion
-
Cause: 4-(Trifluoromethyl)phenol is volatile and can sublime if the plate is heated too aggressively during drying or staining.
-
Solution: Dry the plate with cool air. Use UV/
before any heating steps.
References
-
Sigma-Aldrich. Product Specification: 4-(Trifluoromethyl)phenol.[8] Retrieved from
-
Reach Devices. TLC Stains and Visualization Methods. Retrieved from
-
Chemistry LibreTexts. Visualizing TLC Plates: Ninhydrin and Ferric Chloride Protocols. Retrieved from
-
Royal Society of Chemistry. Stains for Developing TLC Plates (Anthranilic Acid detection). Retrieved from
-
National Institutes of Health (PubMed). Determination of Esters and Anthranilic Acid derivatives by Thin Layer Chromatography. Anal Chem. 1965.[2] Retrieved from
Sources
- 1. TLC stains [reachdevices.com]
- 2. DETERMINATION OF ESTERS BY THIN LAYER CHROMATOGRAPHY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4135050A - Process for preparing anthranilic acid esters - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Magic Formulas [chem.rochester.edu]
- 8. 4-(三氟甲基)苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 4-(Trifluoromethyl)phenyl 2-aminobenzoate
As a novel compound at the forefront of research and development, 4-(Trifluoromethyl)phenyl 2-aminobenzoate presents both significant opportunities and inherent handling challenges. Its molecular structure, featuring an aromatic amine and a trifluoromethyl group, necessitates a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols for analogous chemical structures.
While a specific Safety Data Sheet (SDS) for 4-(Trifluoromethyl)phenyl 2-aminobenzoate is not yet widely available, its constituent functional groups provide a strong basis for hazard assessment. Aromatic amines are a class of compounds that can be readily absorbed through the skin and may pose long-term health risks, including carcinogenicity.[1][2] The trifluoromethyl group imparts unique chemical properties but also means that in the event of thermal decomposition, highly toxic hydrogen fluoride gas may be produced.[3] Therefore, a cautious and well-documented approach to personal protective equipment (PPE) is paramount.
Anticipated Hazard Profile
Based on the known hazards of structurally related aromatic amines and trifluoromethyl-containing compounds, we can anticipate the following hazard classifications for 4-(Trifluoromethyl)phenyl 2-aminobenzoate. This proactive hazard assessment is crucial for selecting the appropriate level of personal protection.
| Potential Hazard | Classification Category | Rationale and Reference |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Aromatic amines and some trifluoromethyl compounds are known to be toxic if swallowed, inhaled, or in contact with skin.[4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. This is a common characteristic of many aromatic amines and functionalized aromatic compounds.[3][5] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. Direct contact with the eyes is likely to cause significant irritation.[3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation, a common hazard for powdered or volatile organic compounds.[3][5] |
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The "last line of defense" in the hierarchy of controls, PPE is a critical component of safe laboratory practice. However, it should never be the sole method of protection.[6] Always prioritize engineering controls, such as chemical fume hoods, and administrative controls, like proper training, before relying on PPE.
Eye and Face Protection: The Non-Negotiable Barrier
Direct ocular exposure to 4-(Trifluoromethyl)phenyl 2-aminobenzoate, whether as a solid particulate or from a splash, can cause serious eye irritation.[5]
-
Minimum Requirement: At all times when handling this compound, wear tightly fitting safety goggles with side-shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][7]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfer of solutions or reactions under pressure), supplement safety goggles with a full-face shield.[8]
Skin and Body Protection: Preventing Dermal Absorption
Aromatic amines, as a class, are readily absorbed through the skin, making robust skin protection essential.[1]
-
Gloves:
-
Material: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for handling aromatic compounds.[3]
-
Critical Note: The breakthrough time for some nitrile gloves with organic solvents can be short.[6] Always consult the glove manufacturer's compatibility guide for the specific solvents being used in your procedure. For extended operations or when handling concentrated solutions, consider using thicker gloves or double-gloving.
-
Procedure: Inspect gloves for any signs of degradation or puncture before each use.[9] Use proper removal techniques to avoid contaminating your skin and dispose of used gloves as hazardous waste immediately after use.[8] Never wear gloves outside of the laboratory.[10]
-
-
Laboratory Coat: A standard cotton lab coat may not offer sufficient protection against chemical splashes. A lab coat made of a flame-resistant and chemically impervious material is recommended.[9] Ensure the coat has long sleeves and is fully buttoned.
-
Additional Clothing: Always wear long pants and closed-toe shoes in the laboratory.[10] For large-scale operations, a chemically resistant apron or full-body suit may be necessary.
Respiratory Protection: Safeguarding Against Inhalation
Handling 4-(Trifluoromethyl)phenyl 2-aminobenzoate as a powder can generate dust that may cause respiratory irritation upon inhalation.[5]
-
Primary Engineering Control: All handling of the solid compound that could generate dust, and all work with its solutions, must be conducted in a certified chemical fume hood.[3][11]
-
When a Respirator is Required: In the rare event that engineering controls are insufficient or unavailable (e.g., during a large spill cleanup or when weighing large quantities of powder outside of a containment hood), respiratory protection is mandatory.
-
Respirator Type: Use a NIOSH-approved respirator equipped with an appropriate cartridge for organic vapors and particulates.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[9][12]
Operational and Disposal Plans: A Step-by-Step Guide
Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely handling 4-(Trifluoromethyl)phenyl 2-aminobenzoate in a laboratory setting.
Caption: Procedural workflow for handling 4-(Trifluoromethyl)phenyl 2-aminobenzoate.
Emergency First Aid Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][13] |
| Skin Contact | Get medical aid. Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Wash clothing before reuse.[7] |
| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical aid.[7] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[12] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Disposal of Contaminated Waste
As a halogenated organic compound, all waste containing 4-(Trifluoromethyl)phenyl 2-aminobenzoate must be treated as hazardous waste.[11] Improper disposal can lead to environmental contamination.[1]
Waste Segregation Decision Tree:
Caption: Decision tree for segregating waste contaminated with 4-(Trifluoromethyl)phenyl 2-aminobenzoate.
-
Containers: Use designated, properly sealed, and clearly labeled hazardous waste containers.[11][14] Containers must be compatible with the waste being stored.
-
Labeling: Label waste containers with the full chemical name: "Waste: 4-(Trifluoromethyl)phenyl 2-aminobenzoate" and indicate that it is a "Halogenated Organic Waste".[11] Do not use abbreviations.
-
Disposal: All disposal must be carried out in accordance with local, state, and federal regulations.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
References
- Personal protective equipment for handling N-(trifluoromethylthio)saccharin - Benchchem. (n.d.).
- Hypofluorous acid, trifluoromethyl ester SDS, 373-91-1 Safety Data Sheets - Echemi. (n.d.).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
- Chemical Safety Guide, 5th Ed - ORS - NIH. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane - ChemicalBook. (2025, November 8).
- INSTITUTE-Laboratory-Safety-Guide_revised.pdf - Chemistry @ UPD - University of the Philippines Diliman. (n.d.).
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
- Material Safety Data Sheet - 4-Chloro-7-(trifluoromethyl)quinoline, 98% - Cole-Parmer. (2006, April 20).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. (n.d.).
- Methyl 4-[N-[3- (trifluoromethyl)phenyl]aminomethyl]benzoate - Synquest Labs. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- 4 - SAFETY DATA SHEET. (2009, February 12).
- SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024, January 9).
- Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.).
- Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+% - Cole-Parmer. (2006, June 14).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. ors.od.nih.gov [ors.od.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. international.skcinc.com [international.skcinc.com]
- 9. echemi.com [echemi.com]
- 10. chemistry.science.upd.edu.ph [chemistry.science.upd.edu.ph]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
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- 14. ethz.ch [ethz.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
